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Foundational

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 1H-Pyrazolo[3,4-b]pyridines: A Case Study of a Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor

Introduction: The 1H-Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1H-Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1] Its rigid, planar structure and versatile substitution points allow for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective ligands for a diverse range of biological targets.[2][3] This scaffold is a key component in molecules developed to inhibit critical enzymes involved in cell signaling and proliferation, such as cyclin-dependent kinases (CDKs), topoisomerase II, and various other protein kinases.[1][4][5] The inherent drug-like properties of this scaffold have led to the discovery of numerous compounds with significant anti-cancer potential, demonstrating activities that include the induction of apoptosis, inhibition of angiogenesis, and the arrest of the cell cycle.[6]

Case Study: Compound 10g, a Potent ALK and ROS1 Inhibitor

In a study aimed at overcoming acquired resistance to the ALK inhibitor crizotinib, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated.[7] The L1196M "gatekeeper" mutation in the ALK kinase domain is a common mechanism of resistance to crizotinib in non-small cell lung cancer (NSCLC) patients. The research identified compound 10g as a novel and highly potent inhibitor of both wild-type ALK (ALK-wt) and the resistant ALK-L1196M mutant.[7][8] This section will dissect the in vitro pharmacological data that establishes its profile.

Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is typically achieved through multi-step synthetic routes. A common and effective strategy involves the construction of the pyridine ring onto a pre-formed pyrazole core. This approach offers flexibility in introducing a variety of substituents at different positions.[2][3]

  • Formation of the Aminopyrazole Intermediate: The synthesis often begins with the reaction of a substituted hydrazine with a suitable cyano-ketone or a related precursor to form a 5-aminopyrazole derivative.

  • Gould-Jacobs Reaction: The 5-aminopyrazole intermediate can then undergo a Gould-Jacobs reaction with a diethyl malonate derivative. This reaction proceeds through an initial condensation followed by a thermal cyclization to form the pyrazolo[3,4-b]pyridin-4-one ring system.[3]

  • Chlorination: The resulting pyridin-4-one is often converted to a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). This chloro-derivative is a versatile intermediate for subsequent substitution reactions.

  • Substitution and Derivatization: The final step involves nucleophilic substitution reactions (e.g., Suzuki or Buchwald-Hartwig couplings) at the chloro-position and other available sites on the scaffold to introduce the desired diversity and build the final target molecules.[9]

The specific synthesis of compound 10g followed a similar multi-step process to arrive at the final, highly potent molecule.[7]

In Vitro Pharmacological Evaluation of Compound 10g

A rigorous in vitro pharmacological assessment is crucial to define a compound's potency, selectivity, and mechanism of action. The evaluation of compound 10g provides a clear blueprint for this process.

Enzymatic Assays: Determining Potency and Selectivity

The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target protein. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Compound 10g was tested in enzymatic assays against ALK-wt and the clinically significant ALK-L1196M mutant. The results demonstrated exceptional potency, with IC₅₀ values below 0.5 nM for both enzymes. This is a critical finding, as it shows the compound is capable of overcoming the resistance conferred by the L1196M mutation.[7][8]

Furthermore, to assess selectivity, 10g was profiled against other related kinases. It was found to be an extremely potent inhibitor of ROS1, another oncogenic kinase, with an IC₅₀ also below 0.5 nM. In contrast, it displayed excellent selectivity over the c-Met kinase.[7][8] This selectivity is important, as off-target activities can lead to unwanted side effects.

Target KinaseIC₅₀ (nM)Reference
ALK (wild-type)< 0.5[7]
ALK (L1196M mutant)< 0.5[7]
ROS1< 0.5[7]
c-Met> 1000 (Implied)[7]
Table 1. Enzymatic inhibitory activities of compound 10g.

This protocol describes a common method for determining kinase inhibition, which measures the binding of a fluorescently labeled tracer to the kinase.

  • Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently labeled tracer (specific for the kinase family), and a solution of the europium-labeled antibody.

  • Compound Dilution: Perform serial dilutions of the test compound (e.g., 10g ) in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, the kinase, and the tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Add the Eu-antibody solution and incubate for another 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of inhibition based on the FRET signal relative to positive and negative controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Serially Dilute Test Compound A1 Add Compound, Kinase, and Tracer to 384-well Plate P2->A1 P3 Prepare Kinase & Tracer Solution P3->A1 A2 Incubate 60 min at RT (Binding Equilibrium) A1->A2 A3 Add Eu-Antibody (Detection Reagent) A2->A3 A4 Incubate 60 min at RT A3->A4 D1 Read TR-FRET Signal A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve and Determine IC₅₀ D2->D3

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assays: Confirming On-Target Activity in a Biological System

While enzymatic assays confirm direct target inhibition, cellular assays are essential to demonstrate that the compound can penetrate cell membranes, engage its target in the complex intracellular environment, and elicit a biological response.

Compound 10g was evaluated for its ability to suppress the proliferation of cancer cells driven by ALK. It strongly inhibited the growth of Ba/F3 cells engineered to express the ALK-L1196M mutant and H2228 human lung cancer cells, which harbor an EML4-ALK fusion oncogene.[7]

To understand how the compound suppressed cell proliferation, further mechanistic studies were conducted. These experiments revealed that 10g induced apoptosis (programmed cell death) in these cells. Furthermore, Western blot analysis confirmed that 10g effectively blocked the ALK signaling pathway. This is observed by a decrease in the phosphorylation of ALK itself and its downstream signaling proteins, such as STAT3 and ERK. This provides definitive evidence that the observed anti-proliferative effect is a direct result of on-target ALK inhibition.[7]

ALK_Pathway cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes GF Growth Factor (e.g., EML4 fusion) ALK ALK Receptor Tyrosine Kinase GF->ALK Activates RAS_RAF RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF Phosphorylates JAK_STAT JAK-STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Compound10g Compound 10g (Inhibitor) Compound10g->ALK Inhibits Phosphorylation Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis

Caption: Inhibition of the ALK signaling pathway by Compound 10g.

Molecular Docking: Rationalizing Potency Against a Resistant Mutant

To understand the structural basis for the high potency of 10g against the L1196M mutant, molecular docking studies were performed. These computational models showed that, unlike crizotinib, 10g forms a favorable interaction with the methionine residue at position 1196 (M1196). Additionally, it forms key hydrogen bonds with residues K1150 and E1210 in the kinase domain.[7] This superior binding mode explains its ability to effectively inhibit the mutant enzyme, providing a rational basis for its improved pharmacological profile.

Conclusion and Future Directions

The in vitro pharmacological profile of the 1H-pyrazolo[3,4-b]pyridine derivative, compound 10g , serves as a powerful case study. Through a systematic series of in vitro experiments, it was characterized as a sub-nanomolar inhibitor of both wild-type and resistant ALK, a potent inhibitor of ROS1, and highly selective over c-Met. Cellular assays confirmed its on-target activity, demonstrating potent anti-proliferative effects driven by the blockade of the ALK signaling pathway and the induction of apoptosis.

This detailed in vitro profile provides a solid foundation for further preclinical and clinical development. The data justifies advancement into in vivo efficacy studies in animal models of ALK-driven cancers and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine its drug-like properties. The broader success of the 1H-pyrazolo[3,4-b]pyridine scaffold against other targets like TBK1 and CDKs underscores its versatility and importance.[4][9] Continued exploration of this scaffold, guided by the principles of in vitro pharmacological profiling outlined here, will undoubtedly lead to the discovery of new and impactful therapeutic agents.

References

  • Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. [Link]

  • Tzitzoglaki, C., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 28(5), 2205. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636–1653. [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6420. [Link]

  • Tzitzoglaki, C., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 28(5), 2205. [Link]

  • Nam, Y., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]

  • Al-Ostath, O. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6420. [Link]

  • Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 31(2), 1. [Link]

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Exploratory

A Guide to the Structural Elucidation of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Case Study in Crystal Engineering and X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of the pyrazolo[3,4-b]pyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of the pyrazolo[3,4-b]pyridine scaffold, with a specific focus on 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This document will detail the experimental methodologies and theoretical underpinnings for determining the crystal structure of the title compound, leveraging insights from closely related analogues to illustrate the process of single-crystal X-ray diffraction.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including anticancer and kinase inhibitory activities.[1][4] The biological function of these molecules is intrinsically linked to their three-dimensional geometry, which dictates their binding affinity and selectivity for specific protein targets. Therefore, the precise determination of the crystal structure is a critical step in the development of new therapeutic agents.

Single-crystal X-ray diffraction is the gold standard for obtaining high-resolution structural information. This technique allows for the unambiguous determination of bond lengths, bond angles, and the overall conformation of the molecule, as well as the arrangement of molecules within the crystal lattice (crystal packing). This detailed structural information provides invaluable insights into intermolecular interactions, which can influence physicochemical properties such as solubility and stability.

This guide will walk through the essential steps for the structural elucidation of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, from its chemical synthesis to the final crystallographic analysis.

Synthesis and Crystallization

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through various synthetic routes.[2][3] A common and effective strategy involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[2]

Synthetic Pathway

A plausible synthetic route to 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is outlined below. This multi-step synthesis leverages established methodologies for the construction of the pyrazolo[3,4-b]pyridine core.

Synthesis_Pathway A 5-Amino-3-methyl-1H-pyrazole C 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine A->C Alkylation B 1-(4-Methoxyphenyl)methanamine B->C E 1-(4-methoxybenzyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine C->E Condensation D Acetylacetone D->E

Caption: Proposed synthetic pathway for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine.

    • To a solution of 5-amino-3-methyl-1H-pyrazole in a suitable solvent (e.g., DMF), an equimolar amount of 1-(bromomethyl)-4-methoxybenzene and a non-nucleophilic base (e.g., K₂CO₃) are added.

    • The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

    • The product is isolated by extraction and purified by column chromatography.

  • Step 2: Synthesis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine.

    • The resulting 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is reacted with acetylacetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent such as n-butanol.[5]

    • The reaction is heated under reflux for several hours.

    • Upon cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Crystallization

Obtaining high-quality single crystals is a crucial prerequisite for X-ray diffraction analysis. The slow evaporation technique is a widely used and effective method for growing crystals of pyrazolo[3,4-b]pyridine derivatives.[1][6]

Experimental Protocol: Crystallization
  • Dissolve the purified 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and n-pentane) to form a saturated or near-saturated solution.[7]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes.

  • Allow the solvent to evaporate slowly at room temperature over a period of several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers equipped with sensitive detectors are used to collect the diffraction data.

Experimental Protocol: Data Collection
  • A suitable crystal is selected under a microscope and mounted on a cryoloop.

  • The crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The diffractometer collects a series of diffraction images as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell.

X-ray_Diffraction_Workflow A Single Crystal Selection B X-ray Data Collection A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct Methods or Patterson) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation E->F G Final Crystallographic Model F->G

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

The structure is typically solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. The quality of the final model is assessed using various crystallographic indicators such as the R-factor.

Expected Crystallographic Data and Structural Features

While the specific crystal structure of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is not yet reported, we can infer its likely structural features based on the analysis of closely related pyrazolo[3,4-b]pyridine derivatives found in the literature.[5][8][9]

Crystal System and Space Group

Pyrazolo[3,4-b]pyridine derivatives have been observed to crystallize in various crystal systems, with monoclinic and triclinic systems being common.[1][8][9] For instance, some aldehyde-functionalized pyrazolo[3,4-b]pyridine derivatives adopt a monoclinic P2₁/c arrangement.[4][8][10]

Unit Cell Parameters

The unit cell parameters define the size and shape of the repeating unit of the crystal lattice. For a monoclinic system, these would include the lengths of the three axes (a, b, c) and the angle β.

ParameterExpected Range
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/n, P-1, P2₁/c
a (Å)7 - 15
b (Å)10 - 35
c (Å)8 - 15
β (°)90 - 105
V (ų)1200 - 1700
Z2 or 4

Table 1: Expected range of unit cell parameters for pyrazolo[3,4-b]pyridine derivatives based on published data.[1][5][6][11]

Molecular Conformation and Intermolecular Interactions

The pyrazolo[3,4-b]pyridine core is expected to be largely planar. The dihedral angle between the pyrazole and pyridine rings is typically small.[5] The substituent at the N1 position, the 4-methoxybenzyl group, will have a certain degree of conformational flexibility.

The crystal packing is likely to be stabilized by a combination of intermolecular interactions, including:

  • π-π stacking: The aromatic rings of the pyrazolo[3,4-b]pyridine core and the methoxybenzyl group can engage in π-π stacking interactions, which are crucial for the stability of the crystal lattice.[8]

  • C-H···π interactions: Hydrogen atoms attached to carbon atoms can interact with the electron-rich π systems of the aromatic rings.

  • Hydrogen bonding: While the title compound lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds may be present.

Conclusion

The structural elucidation of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine through single-crystal X-ray diffraction is a critical step in understanding its chemical and biological properties. This guide has provided a comprehensive overview of the necessary experimental procedures, from synthesis and crystallization to the final crystallographic analysis. By leveraging the extensive knowledge base on related pyrazolo[3,4-b]pyridine derivatives, researchers can confidently approach the structural characterization of this and other novel compounds in this important class of molecules, thereby accelerating the drug discovery and development process.

References

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Trilleras, J., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. Available at: [Link]

  • Gutiérrez, M., et al. (2022). A piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety: Synthesis, crystal structure, Hirshfeld surface analysis and computational studies. RSC Advances. Available at: [Link]

  • Trilleras, J., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. Available at: [Link]

  • Trilleras, J., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. National Center for Biotechnology Information. Available at: [Link]

  • Soleiman, H. A., et al. (2012). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. European Journal of Chemistry. Available at: [Link]

  • Kostenko, V. O., et al. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Li, Y., et al. (2024). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. Available at: [Link]

  • Li, Y., et al. (2014). 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][10]oxazine. Acta Crystallographica Section E. Available at: [Link]

  • Blanton, T. N., & Zumbulyadis, N. (2010). X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, C27H28N4O5. Powder Diffraction. Available at: [Link]

  • Papafotika, A., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. Available at: [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Duplantier, A. J., et al. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development. Available at: [Link]

  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-06461503): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry. Available at: [Link]

  • Sridi, N., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. Available at: [Link]

  • PubChemLite. (n.d.). 6-(4-methoxyphenyl)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid. PubChemLite. Available at: [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermodynamic stability of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in pharmaceutical development. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines both computational and experimental approaches to assess the thermodynamic stability of this specific pyrazolo[3,4-b]pyridine derivative. It delves into the theoretical underpinnings of stability, details practical experimental methodologies, and discusses the identification of potential degradation pathways. The information presented herein is intended to guide researchers and drug development professionals in establishing a robust stability profile for this and structurally related compounds.

Introduction to 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine and its Therapeutic Potential

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, analogous to purine bases, and is a core component of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, anxiolytic, and analgesic properties.[3] Specifically, substitutions at the N1, C3, C4, C5, and C6 positions of the pyrazolo[3,4-b]pyridine ring system have been extensively explored to modulate their therapeutic effects.[4] The title compound, 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, incorporates a 4-methoxybenzyl group at the N1 position and a methyl group at the C6 position, modifications that can significantly influence its physicochemical properties, including thermodynamic stability.

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its shelf-life, formulation strategies, and ultimately, patient safety.[5] Instability can lead to loss of potency and the formation of potentially toxic degradation products.[6] A thorough understanding of the thermodynamic stability of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is therefore paramount for its advancement as a potential drug candidate.

Theoretical and Computational Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can provide valuable insights into the intrinsic stability of a molecule. These in silico approaches can predict thermodynamic properties and potential liabilities, guiding experimental design and resource allocation.[7]

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the enthalpy of formation (ΔHf°) of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine.[7] A lower (more negative) enthalpy of formation generally indicates greater thermodynamic stability.[8] By comparing the calculated ΔHf° with that of known stable compounds or structural isomers, a preliminary assessment of its stability can be made. These calculations can also elucidate the electronic structure and identify potential reactive sites within the molecule that might be susceptible to degradation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the conformational stability of the molecule.[9] By simulating the molecule's behavior over time at different temperatures, it is possible to identify stable conformations and predict the energy barriers for conformational changes. This information is crucial as different conformers may exhibit varying stabilities and reactivities.

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cluster_computational Computational Stability Assessment Quantum_Chemistry Quantum Chemistry (e.g., DFT) Thermodynamic_Properties Predicted Thermodynamic Properties (ΔHf°, etc.) Quantum_Chemistry->Thermodynamic_Properties Calculates MD_Simulations Molecular Dynamics Simulations Conformational_Analysis Conformational Stability MD_Simulations->Conformational_Analysis Analyzes

Caption: Computational workflow for assessing thermodynamic stability.

Experimental Evaluation of Thermodynamic Stability

Experimental techniques provide definitive data on the thermodynamic stability of a compound under various conditions. The following methods are central to establishing a comprehensive stability profile.

Thermal Analysis Techniques

Thermal analysis methods are fundamental for characterizing the solid-state stability of a pharmaceutical compound.[10]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is a powerful tool for determining the melting point (Tm), enthalpy of fusion (ΔHfus), and detecting polymorphic transitions, all of which are indicators of thermodynamic stability.[12][13] A sharp, high-temperature melting point with a large enthalpy of fusion generally suggests a stable crystalline lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated peak area to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[14] It is used to determine the thermal decomposition temperature and to quantify the presence of volatile components such as water or residual solvents.[10][15] A high decomposition temperature indicates good thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere from ambient temperature to a temperature where complete decomposition is observed.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and any mass loss steps corresponding to the loss of volatiles.

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cluster_thermal Thermal Analysis Workflow Sample 1-(4-methoxybenzyl)-6-methyl- 1H-pyrazolo[3,4-b]pyridine DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Polymorphism DSC->DSC_Data TGA_Data Decomposition Temp. Volatile Content TGA->TGA_Data

Caption: Experimental workflow for thermal analysis.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of stability assessment, designed to identify likely degradation products and establish degradation pathways.[16][17] These studies expose the drug substance to conditions more severe than accelerated stability testing.[5]

Core Requirements for Forced Degradation Studies:

  • Stress Conditions: The compound should be subjected to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[17]

  • Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so extensive as to generate secondary or tertiary degradation products.[6]

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) and/or mass spectrometric (MS) detector, is required to separate and identify the degradation products.

Experimental Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for a specified time.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C for a specified time.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the peak areas of all degradation products is close to 100% to account for all degraded material.

Potential Degradation Pathways

Based on the structure of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, several potential degradation pathways can be hypothesized.

  • Hydrolysis: The ether linkage in the 4-methoxybenzyl group could be susceptible to cleavage under strong acidic conditions.

  • Oxidation: The pyrazole and pyridine rings, being electron-rich aromatic systems, could be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

  • Photodegradation: Aromatic systems can absorb UV radiation, which may lead to photochemical reactions.

The identification of the actual degradation products through techniques like LC-MS/MS is essential to confirm these pathways.

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cluster_stress Stress Conditions Parent_Compound 1-(4-methoxybenzyl)-6-methyl- 1H-pyrazolo[3,4-b]pyridine Acid_Base Acid/Base Hydrolysis Parent_Compound->Acid_Base Oxidation Oxidation Parent_Compound->Oxidation Light_Heat Photolysis/ Thermal Stress Parent_Compound->Light_Heat Degradation_Products Degradation Products Acid_Base->Degradation_Products Leads to Oxidation->Degradation_Products Leads to Light_Heat->Degradation_Products Leads to

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Exploratory

An In-Depth Technical Guide to Binding Affinity Assays for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine and its Analogs

This guide provides a comprehensive technical overview of binding affinity assays tailored for the characterization of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a member of the promising pyrazolopyridine c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of binding affinity assays tailored for the characterization of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a member of the promising pyrazolopyridine class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of small molecule inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for key methodologies, and offer insights into data interpretation, ensuring a robust and reliable assessment of molecular interactions.

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a variety of biological entities.[1] Research has highlighted the potential of pyrazolopyridine derivatives as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and hematopoietic progenitor kinase 1 (HPK1), which are implicated in cancer and inflammatory diseases.[2][3][4][5] Given this precedent, this guide will focus on assays pertinent to characterizing the binding of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine to protein kinase targets.

Part 1: Foundational Principles of Binding Affinity

The binding affinity of a compound for its biological target is a critical parameter in drug discovery, dictating its potency and potential for therapeutic efficacy. It is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the target protein is occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Accurate determination of binding affinity requires assays that are not only sensitive and reproducible but also conducted under conditions that reflect physiological relevance as closely as possible.[6] The choice of assay depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput.

Part 2: Key Methodologies for Determining Binding Affinity

This section details three widely used and robust techniques for measuring the binding affinity of small molecules to protein kinases: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a powerful optical technique for monitoring molecular interactions in real-time without the need for labels.[7] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[8]

  • Immobilization Strategy: For small molecule-protein interactions, the protein (kinase) is typically immobilized on the sensor chip, and the small molecule (1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine) is flowed over the surface as the analyte. This orientation is chosen because the SPR signal is proportional to the change in mass on the sensor surface; immobilizing the larger molecule maximizes the signal upon binding of the smaller analyte.[9]

  • Buffer Composition: The choice of running buffer is critical to minimize non-specific binding and ensure the stability and activity of the immobilized kinase. The inclusion of a small percentage of a non-ionic detergent and DMSO (to solubilize the compound) is common practice.[10]

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis prep_chip Sensor Chip Preparation (e.g., CM5) prep_protein Kinase Immobilization (e.g., Amine Coupling) prep_chip->prep_protein run_baseline Establish Stable Baseline (Running Buffer) prep_protein->run_baseline prep_analyte Analyte Preparation (Serial Dilution of Compound) run_association Analyte Injection (Association Phase) prep_analyte->run_association run_baseline->run_association run_dissociation Buffer Injection (Dissociation Phase) run_association->run_dissociation run_regeneration Surface Regeneration run_dissociation->run_regeneration analysis_sensorgram Sensorgram Processing (Reference Subtraction) run_dissociation->analysis_sensorgram run_regeneration->run_baseline analysis_fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) analysis_sensorgram->analysis_fitting analysis_results Determination of ka, kd, and KD analysis_fitting->analysis_results

Caption: SPR Experimental Workflow.

  • Protein Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine in running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least one order of magnitude above and below the expected Kd.

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject each concentration of the compound for a defined period to monitor the association phase.

    • Switch back to running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., low pH glycine or high salt) if necessary.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[8]

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine ValueValueValue
Control Inhibitor ValueValueValue
Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12] This label-free technique is performed in solution and is considered a gold-standard for characterizing binding interactions.

  • Concentration Regimen: The concentration of the macromolecule in the sample cell and the ligand in the syringe are crucial for obtaining a well-defined binding isotherm.[13] Typically, the macromolecule concentration is set to be 10-100 times the expected Kd, and the ligand concentration in the syringe is 10-20 times that of the macromolecule.[13]

  • Buffer Matching: It is imperative that the buffer for the protein and the ligand are identical to minimize heat of dilution effects, which can confound the measurement of the heat of binding.[14]

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Kinase Solution (in Dialysis Buffer) prep_degas Degas Samples prep_protein->prep_degas prep_ligand Prepare Compound Solution (in Dialysis Buffer) prep_ligand->prep_degas run_load Load Kinase into Cell & Compound into Syringe prep_degas->run_load run_equilibrate Thermal Equilibration run_load->run_equilibrate run_titration Perform Titration (Serial Injections) run_equilibrate->run_titration analysis_integration Integrate Injection Peaks run_titration->analysis_integration analysis_isotherm Generate Binding Isotherm analysis_integration->analysis_isotherm analysis_fitting Fit to a Binding Model (e.g., One-Site Model) analysis_isotherm->analysis_fitting analysis_results Determine KD, n, ΔH, ΔS analysis_fitting->analysis_results

Caption: ITC Experimental Workflow.

  • Sample Preparation:

    • Dialyze the purified kinase extensively against the chosen assay buffer.

    • Dissolve 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine in the final dialysis buffer. Ensure accurate concentration determination for both protein and ligand.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter.[13]

  • ITC Measurement:

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe.

    • Allow the system to equilibrate thermally.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the kinase solution, allowing the system to return to baseline between injections.

    • Conduct a control experiment by titrating the compound into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH.[11] The change in entropy (ΔS) can then be calculated.

CompoundKd (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine ValueValueValueValue
Control Inhibitor ValueValueValueValue
Fluorescence Polarization (FP) Assay: A Homogeneous Solution-Based Method

FP is a versatile technique used to measure molecular interactions in solution.[15] It is based on the principle that a small fluorescent molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with plane-polarized light.[16] Upon binding to a larger molecule (protein), the rotational motion of the tracer is slowed, resulting in an increase in the polarization of the emitted light.[17]

  • Tracer Selection: The success of an FP assay hinges on the availability of a suitable fluorescent tracer that binds to the target protein with appropriate affinity and can be displaced by the test compound. For kinase targets, fluorescently labeled ATP analogs or known inhibitors are often used.

  • Assay Conditions: The concentrations of the protein and tracer need to be optimized to provide a sufficient assay window (the difference in polarization between the free and bound tracer) and to ensure the assay is sensitive to competitive inhibition.[18]

FP_Workflow cluster_dev Assay Development cluster_run Competition Assay cluster_analysis Data Analysis dev_tracer Select/Synthesize Fluorescent Tracer dev_optimization Optimize Kinase and Tracer Concentrations dev_tracer->dev_optimization run_compound Prepare Serial Dilution of Test Compound dev_optimization->run_compound run_mix Incubate Kinase, Tracer, and Compound run_compound->run_mix run_read Measure Fluorescence Polarization run_mix->run_read analysis_curve Plot Polarization vs. Log[Compound] run_read->analysis_curve analysis_fitting Fit to a Sigmoidal Dose-Response Model analysis_curve->analysis_fitting analysis_results Determine IC50 and Ki analysis_fitting->analysis_results

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Foundational

physicochemical properties of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine Abstract The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and enzyme inhibitory properties.[1][2][3] This guide focuses on a specific derivative, 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a molecule of interest for further development. As direct experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive technical guide outlining the critical physicochemical properties and providing detailed, field-proven protocols for their experimental determination. We will delve into the causality behind experimental choices, ensuring a robust and reproducible characterization essential for any drug discovery and development pipeline.

Molecular Profile and Structural Attributes

Understanding the fundamental structure of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is the first step in its characterization. The molecule consists of a bicyclic pyrazolopyridine core, substituted at the N1 position with a 4-methoxybenzyl group and at the C6 position with a methyl group.

Figure 1: Chemical Structure of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine Chemical Structure of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

While experimental data is pending, computational methods provide valuable initial estimates for key molecular descriptors. These in silico predictions are instrumental for planning experimental work.

Table 1: Computed Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₅H₁₅N₃ODefines the elemental composition and exact mass.
Molecular Weight 253.30 g/mol Influences diffusion, bioavailability, and formulation.
XLogP3-AA ~3.0 - 3.5Predicts lipophilicity, impacting membrane permeability and solubility.
Hydrogen Bond Donors 0Affects solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors 4 (3x N, 1x O)Influences solubility and target binding affinity.
Topological Polar Surface Area (TPSA) ~46.7 ŲCorrelates with drug transport properties, including intestinal absorption.
Rotatable Bonds 3Relates to conformational flexibility and binding entropy.

Note: Values are estimations based on the chemical structure and data from analogous compounds.[4] Experimental verification is required.

Solid-State Characterization

The behavior of a compound in its solid form dictates its stability, manufacturability, and dissolution characteristics.

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range typically signifies high purity. For pyrazolo[3,4-b]pyridine derivatives, melting points can vary widely based on substitution patterns, with reported values ranging from 80°C to over 230°C for various analogs.[1][5][6]

Experimental Protocol: Melting Point Determination via Capillary Method

  • Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent. Finely grind a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Use a rapid heating ramp (10-20 °C/min) for a preliminary, approximate determination.

    • For an accurate measurement, use a new sample and a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Crystal Structure Analysis

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing.[7][8] This information is invaluable for understanding structure-activity relationships (SAR) and for identifying potential polymorphs.[9][10]

Experimental Workflow: Single-Crystal X-ray Diffraction

The primary challenge is growing diffraction-quality single crystals. This often requires screening various solvents and crystallization techniques.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., n-pentane, hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Selection & Mounting: Using a microscope, select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[11]

Solution-State Properties

The behavior of a compound in solution is paramount, as it directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

Solubility is a critical determinant of oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.[12][13] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[14][15]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility of the compound, which is the true saturation point.

  • Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a known volume of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the suspension for a prolonged period (24-48 hours) to ensure thermodynamic equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it at high speed to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the appropriate mobile phase for the chosen analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Create a standard curve using known concentrations of the compound to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the thermodynamic solubility.

G Diagram 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to buffer (pH 7.4) B Agitate at constant temperature for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Sample supernatant C->D E Dilute sample D->E F Analyze via HPLC-UV E->F G Calculate concentration vs. standard curve F->G

Caption: Diagram 1: Shake-Flask Solubility Workflow.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. It is a key predictor of membrane permeability and ADME properties. While the shake-flask method is the traditional approach, HPLC-based methods offer higher throughput.[16][17][18]

Experimental Protocol: logP Determination via RP-HPLC

This method correlates a compound's retention time on a reverse-phase (RP) HPLC column with the known logP values of a set of standard compounds.

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[16]

  • Standard Selection: Choose a set of 5-7 commercially available compounds with known and reliable logP values that bracket the expected logP of the test compound.

  • Standard Analysis: Inject each standard compound individually and record its retention time (t_R).

  • Test Compound Analysis: Inject the test compound (1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine) under the identical HPLC conditions and record its retention time.

  • Void Time (t_0) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

  • Calculation:

    • For each compound (standards and test), calculate the capacity factor, k: k = (t_R - t_0) / t_0.

    • Calculate the logarithm of the capacity factor, log(k).

    • Plot log(k) for the standard compounds on the y-axis versus their known logP values on the x-axis.

    • Perform a linear regression on the data points to generate a calibration curve. The equation will be in the form: log(k) = m * logP + c.

  • logP Interpolation: Using the log(k) value of the test compound and the equation from the calibration curve, calculate its logP.

G Diagram 2: HPLC-Based logP Determination cluster_analysis Analysis cluster_calc Calculation & Calibration cluster_result Result A Inject standards & test compound onto RP-HPLC system B Record retention times (tR) A->B C Determine void time (t0) with non-retained marker B->C D Calculate log(k) for all compounds C->D E Plot log(k) vs. known logP for standards D->E F Generate linear regression curve E->F G Interpolate logP of test compound from its log(k) F->G

Caption: Diagram 2: HPLC-Based logP Determination.

References

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC. (n.d.). National Center for Biotechnology Information.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Universitat Ramon Llull.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022, February 22). MDPI.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022, April 26). MDPI.
  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. (2018, March 14). Arkivoc.
  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3. (n.d.). PubChem.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. (2014, February 13). PubMed.
  • 1H-Pyrazolo 4,3-b pyridine AldrichCPR 272-52-6. (n.d.). MilliporeSigma.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI.
  • 1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester. (n.d.). Guidechem.
  • 1H-Pyrazolo[3,4-b]pyridine, 4-chloro-1-[(4-Methoxyphenyl)Methyl]. (n.d.). NextSDS.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (n.d.). National Institutes of Health.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PMC. (n.d.). National Center for Biotechnology Information.
  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. (n.d.). Benchchem.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. (2022, May 9). National Center for Biotechnology Information.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). RSC Publishing.
  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. (n.d.). ResearchGate.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. (n.d.). ResearchGate.
  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. (n.d.). Semantic Scholar.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. (2025, June 5). ACS Publications.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central.
  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Pyridine. (n.d.). NIST WebBook.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc.
  • Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. (2021, October 14). Biomedical and Pharmacology Journal.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.

Sources

Exploratory

Early-Stage Toxicity Screening of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Preclinical Framework

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide Executive Summary & Chemical Context The pyrazolo[3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide

Executive Summary & Chemical Context

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern oncology and targeted therapy, frequently utilized for its potent ability to act as a purine bioisostere. Recent studies in 2025 and 2026 have demonstrated the profound efficacy of pyrazolo[3,4-b]pyridine derivatives as broad-spectrum anti-leukemic agents, Topoisomerase IIα inhibitors, and potent kinase inhibitors (e.g., TRKA, VEGFR-2, and CDKs) [1].

However, the specific derivative 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine presents unique preclinical challenges. While the 6-methyl group provides essential steric bulk for kinase hinge-region selectivity, the 4-methoxybenzyl (PMB) moiety at the N1 position introduces a critical metabolic liability. PMB groups are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative cleavage, which can generate reactive quinone methide intermediates.

As a Senior Application Scientist, I have designed this whitepaper to outline a causality-driven, self-validating early-stage toxicity screening pipeline specifically tailored to the structural liabilities of this compound.

Mechanistic Rationale: The PMB Liability

Before initiating in vitro screening, it is critical to understand why we are selecting specific assays. The primary liability of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is hepatotoxicity driven by Phase I metabolism.

When exposed to hepatic CYP450 enzymes (specifically CYP3A4 and CYP2D6), the PMB group undergoes O-demethylation and subsequent oxidation, leading to the formation of electrophilic quinone methides. If cellular glutathione (GSH) is depleted, these intermediates covalently bind to hepatic macromolecules, causing irreversible drug-induced liver injury (DILI).

MetabolismPathway Parent 1-(4-methoxybenzyl)-6-methyl- 1H-pyrazolo[3,4-b]pyridine CYP Hepatic CYP450 Oxidation (Phase I) Parent->CYP Intermediate Reactive Quinone Methide Intermediate CYP->Intermediate Oxidative Cleavage Detox GSH Conjugation (Detoxification) Intermediate->Detox GSH (+) Tox Covalent Binding to Macromolecules (Hepatotoxicity) Intermediate->Tox GSH Depletion (-)

Fig 1: Proposed CYP450-mediated bioactivation pathway of the 4-methoxybenzyl moiety.

Phase 1: Hepatotoxicity Screening via 3D PHH Spheroids

The Causality: Standard 2D HepG2 immortalized cell lines rapidly lose their CYP450 expression within 48 hours of culture. Because the toxicity of our target compound is metabolite-driven rather than parent-driven, 2D models will yield false negatives. To capture the chronic toxicity of the PMB cleavage, we must utilize 3D Primary Human Hepatocyte (PHH) spheroids , which maintain in vivo-like metabolic competence and transcriptomic stability for up to 5 weeks [2].

Experimental Protocol: 3D PHH Spheroid Viability Assay

Self-Validating System: This assay includes Chlorpromazine as a positive control for DILI and requires a Z'-factor > 0.5 across all 384-well plates to be considered valid.

  • Cell Seeding: Thaw cryopreserved PHHs (pooled from ≥3 donors to account for genetic CYP variability) and seed at 1,500 cells/well in a 384-well Ultra-Low Attachment (ULA) U-bottom plate.

  • Spheroid Aggregation: Centrifuge plates at 100 x g for 2 minutes. Culture in serum-free hepatocyte maintenance medium for 8 days to allow compact 3D spheroid formation.

  • Compound Dosing: On Day 8, perform a half-medium exchange containing 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. Dose in a 10-point concentration curve (0.01 µM to 100 µM).

    • Controls: 0.1% DMSO (Vehicle), 50 µM Chlorpromazine (Positive Control).

  • Chronic Exposure: Re-dose the spheroids every 48 hours for a total of 14 days.

  • Endpoint Quantitation: On Day 14, lyse the spheroids using CellTiter-Glo® 3D Reagent. Shake for 5 minutes, incubate for 25 minutes in the dark, and read luminescence to quantify intracellular ATP (a direct correlate of cellular viability).

Phase 2: Cardiotoxicity (hERG Liability)

The Causality: Nitrogen-rich, planar fused heterocycles like pyrazolo[3,4-b]pyridines possess a high propensity to interact with the aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the rapid delayed rectifier current ( IKr​ ) leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP).

Experimental Protocol: Automated Patch-Clamp (ICH S7B Compliant)

Self-Validating System: The protocol strictly adheres to ICH S7B best practices [3]. The assay is validated only if the reference compound (E-4031) produces an IC50 within half a log of historical institutional data.

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Whole-Cell Configuration: Load cells onto an automated patch-clamp platform (e.g., QPatch II). Establish a >1 GΩ seal and break in to achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the test compound at 5 concentrations (0.1, 1, 3, 10, and 30 µM). Measure the fractional block of the peak tail current relative to the pre-compound baseline. Calculate the IC50.

Phase 3: Genotoxicity (Enhanced Ames Test)

The Causality: Because pyrazolo[3,4-b]pyridines are frequently evaluated as Topoisomerase II inhibitors (which intentionally induce DNA double-strand breaks in cancer cells), it is vital to discern whether the compound causes off-target point mutations in healthy cells. Furthermore, recent regulatory updates require enhanced screening for nitrogenous compounds to rule out nitrosamine-like mutagenicity [4].

Experimental Protocol: OECD 471 Bacterial Reverse Mutation Test
  • Strain Selection: Utilize Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) to cover both frameshift and base-pair substitution mutations.

  • Metabolic Activation (Enhanced): Prepare a 30% rat liver S9 fraction (induced by Phenobarbital/β-naphthoflavone) to simulate hepatic bioactivation of the PMB group.

  • Pre-Incubation Method: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound (up to 5,000 µ g/plate ), and 0.5 mL of S9 mix. Incubate at 37°C for 30 minutes before adding overlay agar and pouring onto minimal medium plates.

  • Scoring: Incubate plates for 48-72 hours. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).

Integrated Workflow & Decision Matrix

To streamline the transition from early discovery to IND-enabling studies, the following workflow and quantitative thresholds must be applied.

ToxWorkflow Start Compound Selection InSilico In Silico ADMET (Structural Alerts) Start->InSilico Hepato Hepatotoxicity (3D PHH Spheroids) InSilico->Hepato Cardio Cardiotoxicity (hERG Patch-Clamp) Hepato->Cardio Geno Genotoxicity (Ames OECD 471) Cardio->Geno Decision Go/No-Go Decision Geno->Decision

Fig 2: Sequential early-stage preclinical toxicity screening workflow and decision matrix.

Table 1: Quantitative Toxicity Thresholds for Advancement
Assay / Parameter"Go" Threshold (Advance)"No-Go" Threshold (Halt/Modify)Mechanistic Rationale
3D PHH Hepatotoxicity (IC50)> 50 µM< 10 µMHigh risk of clinical DILI due to PMB-derived quinone methide accumulation.
hERG Patch-Clamp (IC50)> 30-fold margin over predicted therapeutic Cmax​ < 10 µM absolute IC50Direct risk of QT prolongation and Torsades de Pointes.
Ames Test (Revertant Colonies)Negative across all strains (± S9)≥ 2-fold increase in any strainIndicates direct DNA reactivity; fatal flaw for non-oncology indications.

References

  • Eldehna, W. M., et al. (2025). "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Pharmaceuticals (Basel), 18(11), 1770. URL:[Link]

  • Vorrink, S. U., et al. (2023). "Evaluation of a Three-Dimensional Primary Human Hepatocyte Spheroid Model: Adoption and Industrialization for the Enhanced Detection of Drug-Induced Liver Injury." ACS Chemical Research in Toxicology. URL:[Link]

  • De Bruin, N., et al. (2024). "Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay." Current Protocols, 4(2):e959. URL:[Link]

  • European Medicines Agency (EMA). (2024). "Appendix 3 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities." URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the HPLC Analysis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

A Senior Application Scientist's Guide to Method Development and Validation Introduction The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide ra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Development and Validation

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1][2] The accurate and precise quantification of these compounds is paramount throughout the drug development lifecycle, from discovery and process development to quality control of the final product. This document provides a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a representative member of this class of heterocyclic compounds.

This guide is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the scientific rationale behind the methodological choices, thereby empowering the user to not only replicate the described protocol but also to adapt and troubleshoot it effectively. The protocols outlined herein are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).

Physicochemical Properties and their Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.[3][4] For 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, the following characteristics are critical:

  • Structure and Polarity: The molecule possesses a fused heterocyclic ring system (pyrazolo[3,4-b]pyridine), a methoxybenzyl group, and a methyl group. This combination of aromatic and aliphatic moieties suggests a moderate to low polarity, making it an ideal candidate for reversed-phase HPLC.[5]

  • UV-Vis Absorbance: The conjugated aromatic system of the pyrazolo[3,4-b]pyridine core and the methoxybenzyl group are strong chromophores. Literature on similar pyrazolopyridine derivatives suggests significant UV absorbance in the range of 250-380 nm.[7] An initial UV-Vis scan of the analyte in the dissolution solvent is a mandatory first step to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. For many pyrazolopyridine derivatives, a wavelength of 254 nm has been successfully employed.[1]

  • Solubility: The analyte is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol, and sparingly soluble in water.[3][8] This property dictates the choice of diluent for sample and standard preparation.

HPLC Method Development Strategy

The following workflow outlines a systematic approach to developing a robust and reliable HPLC method for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability and Validation A Analyte Characterization (UV Scan, Solubility) B Column Selection (C18, 150 x 4.6 mm, 5 µm) A->B C Initial Mobile Phase (ACN:Water, 50:50 v/v) B->C D Detector Settings (λmax from UV scan) C->D E Mobile Phase pH Screening (pH 3.0 - 7.0) D->E Initial Chromatogram F Gradient Elution Optimization E->F G Flow Rate and Temperature Adjustment F->G H System Suitability Testing G->H Optimized Method I Method Validation (ICH Q2(R1)) H->I

Caption: A systematic workflow for HPLC method development.

Part 1: Initial Parameter Selection
  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine (approximately 10 µg/mL) in a 50:50 (v/v) mixture of acetonitrile and water.

    • Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). This will be the primary wavelength for detection in the HPLC method.

  • Solubility Assessment:

    • Qualitatively assess the solubility of the analyte in potential diluents: water, acetonitrile, methanol, and mixtures thereof.

    • The goal is to find a solvent that completely dissolves the analyte and is miscible with the mobile phase. A mixture of acetonitrile and water is often a good starting point.

Based on the analyte's properties and common practices for similar compounds, the following initial conditions are recommended:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar analyte. This column geometry provides a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (50:50, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and lower viscosity than methanol. A 50:50 starting composition provides a reasonable elution strength.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak shape.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and detector sensitivity.
Detector UV/PDA at λmaxA Photodiode Array (PDA) detector is preferred as it can acquire spectra across a range, which is useful for peak purity assessment.
Part 2: Method Optimization

The goal of optimization is to achieve a chromatogram with a well-shaped, retained peak for the analyte, free from interferences, and with a reasonable run time.

Given the basic nature of the pyrazolopyridine ring, controlling the mobile phase pH is critical for achieving symmetrical peaks.

  • Buffer Selection:

    • To maintain a consistent pH, a buffer should be incorporated into the aqueous portion of the mobile phase.

    • For acidic pH, a phosphate buffer (pH 2.5-3.5) or a formate buffer (pH 2.8-4.8) are good choices.[6]

    • For neutral pH, a phosphate buffer (pH 6.2-8.2) is suitable.[6]

    • A buffer concentration of 10-25 mM is generally sufficient.

  • pH Screening:

    • Prepare mobile phases with the aqueous component buffered at different pH values (e.g., pH 3.0, 5.0, and 7.0).

    • Inject the analyte solution and observe the retention time and peak shape at each pH.

    • The optimal pH will typically be at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic form. For a weakly basic compound, a slightly acidic pH (e.g., 3.0-4.0) often yields good peak shape by suppressing the interaction of the protonated analyte with residual silanols on the silica-based stationary phase.

If the initial isocratic conditions result in a very long retention time or poor resolution from potential impurities, a gradient elution is recommended.

  • Scouting Gradient:

    • Start with a broad gradient, for example, from 10% to 90% acetonitrile over 20 minutes.

    • This will help to determine the approximate percentage of organic modifier required to elute the analyte.

  • Gradient Refinement:

    • Based on the scouting run, design a more focused gradient around the elution point of the analyte. For example, if the analyte elutes at 60% acetonitrile in the scouting run, a gradient from 40% to 70% acetonitrile over 15 minutes could be a good next step.

    • Adjust the gradient slope to improve the resolution between the analyte and any impurities.

Part 3: System Suitability and Method Validation

Before the method can be used for routine analysis, its performance must be verified through system suitability testing and formal validation.

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

  • Procedure:

    • Inject a standard solution of the analyte at least five times.

  • Acceptance Criteria (Typical):

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte. Spike the analyte with expected impurities.No interfering peaks at the retention time of the analyte. The analyte peak should be spectrally pure (as determined by PDA).
Linearity Analyze at least five concentrations of the analyte over the expected working range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by the linearity study.The method should be linear, accurate, and precise over the specified range.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze at least six replicate preparations of the analyte at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Robustness Deliberately vary critical method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%).System suitability criteria should be met, and the results should not be significantly affected by the variations.
Solution Stability Analyze the analyte in the chosen diluent at specified time intervals (e.g., 0, 6, 12, 24 hours) at room temperature and under refrigerated conditions.The analyte should be stable, with no significant change in concentration (e.g., ≤ 2% deviation from the initial value).

Final Recommended HPLC Method

The following is a hypothetical optimized method based on the development strategy outlined above. The actual optimal conditions may vary and should be determined experimentally.

ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-12 min: 40-80% B; 12-15 min: 80% B; 15.1-18 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector PDA at 265 nm (hypothetical λmax)
Diluent Acetonitrile:Water (50:50, v/v)

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a reversed-phase HPLC method for the analysis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. By systematically evaluating the analyte's physicochemical properties and optimizing the chromatographic parameters, a robust, reliable, and regulatory-compliant method can be established. The principles and protocols detailed herein are not only applicable to the target analyte but can also serve as a valuable resource for developing methods for other pyrazolopyridine derivatives and related heterocyclic compounds in the pharmaceutical industry.

References

  • Selecting Buffer pH in Reversed-Phase HPLC. Farmatel. [Link]

  • McCalley, D. V. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]

  • Typical buffers and additives for reversed-phase HPLC. Shodex. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. [Link]

  • Solubility of Solvents. Shodex. [Link]

  • A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Medwin Publishers. [Link]

  • HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Organic Solvents Used in HPLC. GL Sciences. [Link]

Sources

Application

Application Note: Late-Stage Functionalization of 1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Strategic Rationale in Scaffold Selection The pyrazolo[3,4- b ]pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Strategic Rationale in Scaffold Selection

The pyrazolo[3,4- b ]pyridine bicyclic system is a highly privileged scaffold in modern drug discovery. As a bioisostere of the purine ring, it exhibits exceptional shape complementarity to the ATP-binding hinge region of various kinases, including TAM, MET, and ZAK kinases [1].

The specific intermediate, 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine , is engineered for optimal late-stage diversification. The structural components serve distinct, calculated purposes:

  • The 6-Methyl Substituent: Provides critical steric bulk that projects into the hydrophobic pocket of the kinase active site, enhancing target selectivity and preventing off-target binding to structurally similar kinases.

  • The 4-Methoxybenzyl (PMB) Protecting Group: Unprotected pyrazolo[3,4- b ]pyridines are highly susceptible to unwanted N -arylation or N -alkylation during transition-metal-catalyzed cross-coupling. The PMB group at the N1 position completely suppresses these side reactions, directing electrophilic aromatic substitution and metalation exclusively to the C3 , C4 , or C5 positions [2]. Furthermore, the electron-donating nature of the methoxy group allows for selective, mild acidic cleavage once the carbon framework is fully assembled.

Biological Application: Kinase Inhibition Pathway

By functionalizing this intermediate, researchers can synthesize potent inhibitors that disrupt oncogenic signaling. Below is the primary TAM/MET kinase signaling cascade targeted by derivatives of this scaffold.

G Ligand Growth Factors (HGF, GAS6) Receptor TAM / MET Kinases (Targeted by Pyrazolo[3,4-b]pyridines) Ligand->Receptor PI3K PI3K Pathway Receptor->PI3K AKT AKT Activation PI3K->AKT Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation

TAM/MET Kinase Signaling Pathway Inhibited by Pyrazolo[3,4-b]pyridine Derivatives.

Synthetic Workflow and Experimental Logic

The transformation of the PMB-protected intermediate into a bioactive drug candidate typically follows a three-stage workflow: Regioselective Halogenation, Palladium-Catalyzed Cross-Coupling, and Global Deprotection.

Workflow Start 1-(4-methoxybenzyl)-6-methyl- 1H-pyrazolo[3,4-b]pyridine Halogenation Step 1: C3-Iodination (NIS, DMF) Start->Halogenation CrossCoupling Step 2: Suzuki-Miyaura Coupling (Pd(OAc)2, Aryl Boronic Acid) Halogenation->CrossCoupling Deprotection Step 3: PMB Deprotection (TFA, Anisole, 80°C) CrossCoupling->Deprotection Final Active Kinase Inhibitor (Free N-H) Deprotection->Final

Three-step functionalization workflow of the PMB-protected pyrazolo[3,4-b]pyridine.

Validated Methodologies

The following protocols are designed as self-validating systems, ensuring that process chemists can confirm reaction success at every intermediate stage without relying solely on final-step yields.

Protocol A: Regioselective C3 -Iodination

Causality Statement: While traditional methods utilize I2​ /KOH, the use of N -Iodosuccinimide (NIS) is preferred. NIS provides a highly controlled, electrophilic iodine source that prevents over-halogenation. Furthermore, avoiding harsh basic conditions prevents potential degradation of the pyrazolo-pyridine core [1].

  • Preparation: Dissolve 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4- b ]pyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Reagent Addition: Add N -Iodosuccinimide (1.1 equiv) in a single portion.

  • Reaction: Heat the mixture to 60 °C for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting material ( Rf​≈0.4 ) should cleanly convert to a less polar spot ( Rf​≈0.6 ). LC-MS must show a mass shift of +126 Da corresponding to the [M+H]+ of the iodinated product.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous Na2​S2​O3​ . Self-Validation: The disappearance of any residual yellow/brown color confirms the complete neutralization of unreacted iodine species. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Statement: Coupling at the sterically hindered C3 position requires a robust catalyst system. Pd(OAc)2​ paired with the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized. The large bite angle of dppf stabilizes the palladium intermediate, preventing the precipitation of inactive "palladium black" and accelerating the transmetalation step with aryl boronic acids [2].

  • Preparation: In a Schlenk flask, combine the C3 -iodo intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)2​ (5 mol%) and dppf (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-dioxane/water (3:1, 0.1 M). Purge the flask with argon for 10 minutes.

  • Reaction: Heat to 100 °C for 4–6 hours.

  • In-Process Validation: Analyze the crude mixture via LC-MS. The complete disappearance of the characteristic isotopic pattern of the iodinated precursor validates successful coupling.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, concentrate, and purify via flash chromatography.

Protocol C: Global PMB Deprotection

Causality Statement: Acidic cleavage of the PMB group generates a highly reactive 4-methoxybenzyl carbocation. If left unquenched, this carbocation will re-alkylate the pyrazole nitrogen or the newly installed aryl rings, drastically reducing yields. Anisole is added as a sacrificial, electron-rich nucleophilic scavenger to irreversibly trap the carbocation [3].

  • Preparation: Dissolve the coupled product in Trifluoroacetic acid (TFA) (0.1 M).

  • Scavenger Addition: Add Anisole (5.0 equiv).

  • Reaction: Heat the mixture to 80 °C for 12–16 hours.

  • In-Process Validation: Take a small aliquot, evaporate the TFA, and analyze via 1H NMR. Self-Validation: The reaction is complete when the PMB methylene singlet ( 5.7 ppm) and the methoxy singlet ( 3.8 ppm) completely disappear.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ to precipitate the free N−H pyrazolo[3,4- b ]pyridine product. Filter and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and analytical markers for the three-step functionalization of the 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4- b ]pyridine intermediate.

Reaction StepReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker
C3 -Iodination NIS, DMF60392 - 96LC-MS: [M+H]+ shift of +126 Da
Suzuki Coupling Pd(OAc)2​ , dppf, Cs2​CO3​ 1004 - 678 - 85LC-MS: Disappearance of C-I bond mass
PMB Deprotection TFA, Anisole8012 - 1682 - 90 1H NMR: Loss of signals at 5.7 & 3.8 ppm

References

  • An Expedient Approach for the Synthesis of TAM and MET Receptor Kinase Inhibitor's Core (R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol Organic Process Research & Development, American Chemical Society.[Link]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling RSC Advances, Royal Society of Chemistry.[Link]

  • Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Journal of Medicinal Chemistry, American Chemical Society.[Link]

Method

Introduction: The Strategic Importance of Protecting Groups in the Synthesis of Bioactive Pyrazolo[3,4-b]pyridines

An Application Note and Protocol Guide on the Cleavage of the 4-Methoxybenzyl (PMB) Protecting Group in Pyrazolo[3,4-b]pyridine Synthesis The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide on the Cleavage of the 4-Methoxybenzyl (PMB) Protecting Group in Pyrazolo[3,4-b]pyridine Synthesis

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncology as kinase inhibitors. The synthesis of these complex molecules often necessitates a strategic approach to protect and deprotect reactive nitrogen atoms within the pyrazole ring system. The 4-methoxybenzyl (PMB) group is a frequently employed protecting group for the N1 position of the pyrazole ring due to its relative stability to a range of synthetic conditions and its susceptibility to cleavage under specific acidic or oxidative conditions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective cleavage of the PMB protecting group from pyrazolo[3,4-b]pyridine intermediates. We will delve into the mechanistic underpinnings of the most common deprotection strategies, offer detailed experimental protocols, and discuss the critical parameters that ensure high-yield, clean conversions.

The Role and Selection of the PMB Protecting Group

The selection of the PMB group is a deliberate choice rooted in its electronic properties. The electron-donating methoxy group at the para position stabilizes the benzylic carbocation that forms upon cleavage, facilitating its removal under milder acidic conditions than the unsubstituted benzyl group. This nuanced reactivity allows for selective deprotection in the presence of other acid-labile groups if the conditions are carefully controlled.

Deprotection Strategies for PMB-Protected Pyrazolo[3,4-b]pyridines

The two most prevalent and reliable methods for the cleavage of the PMB group from the pyrazolo[3,4-b]pyridine core are acid-mediated hydrolysis, most commonly with trifluoroacetic acid (TFA), and oxidative cleavage using ceric ammonium nitrate (CAN).

Acid-Mediated Deprotection using Trifluoroacetic Acid (TFA)

This is arguably the most frequently employed method for PMB deprotection in the synthesis of pyrazolo[3,4-b]pyridine derivatives due to its simplicity, efficiency, and the volatile nature of the reagent and byproducts, which simplifies purification.

The reaction proceeds via an SN1-type mechanism. The acidic proton from TFA protonates the nitrogen atom of the pyrazole ring, which enhances the leaving group ability of the pyrazolo[3,4-b]pyridine moiety. Subsequently, the C-N bond cleaves to generate the deprotected pyrazolo[3,4-b]pyridine and the stable 4-methoxybenzyl carbocation. This carbocation is then trapped by a scavenger, typically anisole or thioanisole, to prevent side reactions such as Friedel-Crafts alkylation of electron-rich aromatic rings on the substrate or solvent.

TFA_Deprotection_Mechanism cluster_0 Protonation and Cleavage cluster_1 Carbocation Quenching Protected N1-PMB-Pyrazolopyridine Protonated Protonated Intermediate Protected->Protonated Deprotected Deprotected Pyrazolopyridine Protonated->Deprotected Carbocation 4-Methoxybenzyl Carbocation Protonated->Carbocation Alkylated_Anisole Alkylated Anisole Carbocation->Alkylated_Anisole Anisole Anisole (Scavenger)

Caption: Mechanism of TFA-mediated PMB deprotection.

Materials:

  • N1-PMB-protected pyrazolo[3,4-b]pyridine derivative

  • Trifluoroacetic acid (TFA), reagent grade

  • Anisole (or thioanisole), scavenger

  • Dichloromethane (DCM), reaction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N1-PMB-protected pyrazolo[3,4-b]pyridine (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).

  • To the stirred solution, add anisole (5-10 eq) as a carbocation scavenger.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at room temperature. The reaction is often exothermic, and for sensitive substrates, addition at 0 °C is recommended.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Carefully neutralize the remaining acid by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure deprotected pyrazolo[3,4-b]pyridine.

  • Incomplete Reaction: If the reaction stalls, additional TFA can be added, or the reaction temperature can be gently elevated (e.g., to 40 °C).

  • Side Reactions: The absence of a scavenger can lead to re-alkylation of the product or other electron-rich functionalities. Ensure a sufficient excess of the scavenger is present.

  • Acid-Sensitive Groups: If the substrate contains other acid-labile groups (e.g., Boc, trityl), careful monitoring and optimization of reaction time and temperature are crucial to achieve selective deprotection.

Oxidative Cleavage using Ceric Ammonium Nitrate (CAN)

Oxidative deprotection with ceric ammonium nitrate (CAN) provides an alternative, often milder, pathway for PMB group removal. This method is particularly useful when the substrate is sensitive to strongly acidic conditions.

The cleavage mechanism with CAN is proposed to proceed through a single-electron transfer (SET) from the electron-rich 4-methoxybenzyl group to the Ce(IV) center, generating a radical cation. This intermediate is then attacked by water, leading to the formation of a hemiaminal, which subsequently collapses to release the deprotected pyrazolo[3,4-b]pyridine and 4-methoxybenzaldehyde.

CAN_Deprotection_Workflow Start N1-PMB-Pyrazolopyridine in Acetonitrile/Water Add_CAN Add Ceric Ammonium Nitrate (CAN) solution Start->Add_CAN Reaction Stir at 0 °C to Room Temperature Add_CAN->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quench Quench with aq. Na2S2O3 Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification End Deprotected Pyrazolopyridine Purification->End

Caption: Experimental workflow for CAN-mediated PMB deprotection.

Materials:

  • N1-PMB-protected pyrazolo[3,4-b]pyridine derivative

  • Ceric ammonium nitrate (CAN)

  • Acetonitrile (MeCN) and water, reaction solvents

  • Ethyl acetate (EtOAc), extraction solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N1-PMB-protected pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of acetonitrile and water (typically 3:1 to 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of ceric ammonium nitrate (CAN, 2.0-2.5 eq) in water.

  • Add the CAN solution dropwise to the stirred substrate solution at 0 °C. The reaction mixture will typically turn a characteristic orange or red color.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce the excess Ce(IV).

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected pyrazolo[3,4-b]pyridine.

  • Oxidizable Functional Groups: This method is not suitable for substrates containing other functional groups that are sensitive to oxidation.

  • Stoichiometry of CAN: The amount of CAN required can vary depending on the substrate. It is advisable to start with around 2.2 equivalents and add more if the reaction does not go to completion.

  • Solvent System: The ratio of acetonitrile to water can influence the reaction rate and solubility of the starting material.

Comparative Summary of Deprotection Methods

ParameterTFA-Mediated CleavageCAN-Mediated Cleavage
Reagent Trifluoroacetic Acid (TFA)Ceric Ammonium Nitrate (CAN)
Mechanism Acid-catalyzed SN1Single-Electron Transfer (Oxidative)
Conditions Strong acid, often with a scavengerMildly acidic, oxidative
Typical Solvents Dichloromethane (DCM)Acetonitrile/Water
Workup Acid-base neutralization and extractionReductive quench and extraction
Advantages Simple, volatile byproducts, high-yieldingMild conditions, useful for acid-sensitive substrates
Disadvantages Harshly acidic, may affect other protecting groupsNot suitable for oxidizable substrates, stoichiometric reagent

Conclusion

The efficient cleavage of the 4-methoxybenzyl protecting group is a critical step in the synthesis of many pyrazolo[3,4-b]pyridine-based drug candidates. The choice between trifluoroacetic acid and ceric ammonium nitrate is dictated by the overall functionality of the synthetic intermediate. For robust molecules, the simplicity and efficacy of the TFA method make it the preferred choice. For substrates bearing acid-sensitive groups or where milder conditions are paramount, CAN provides an excellent alternative. Careful consideration of the reaction mechanism and optimization of the experimental parameters, as outlined in this guide, will enable researchers to achieve high-yielding and clean deprotection, paving the way for the successful synthesis of these important therapeutic agents.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

Application

Scalable Manufacturing Process for 1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purine bases in the development of kinase inhibitors, sGC stimulators,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purine bases in the development of kinase inhibitors, sGC stimulators, and anti-inflammatory agents[1],[2]. As drug candidates progress from discovery to development, the need for scalable, chromatography-free syntheses of these core intermediates becomes critical[1].

This application note details a highly scalable, regioselective, and self-validating manufacturing process for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine . By utilizing a one-pot condensation-cyclization strategy, this protocol eliminates hazardous cryogenic lithiation steps, avoids toxic solvents like DMF, and leverages direct crystallization to achieve >98% API-grade purity.

Strategic Rationale & Route Selection

The synthesis of N1-substituted pyrazolo[3,4-b]pyridines traditionally suffers from poor regioselectivity when alkylating the pre-formed bicyclic core, often requiring laborious silica gel chromatography to separate N1 and N2 isomers.

To circumvent this, our scalable route builds the pyrazole ring onto a pre-functionalized pyridine ring[3],[4].

  • Starting Materials: 2-Chloro-6-methylnicotinaldehyde and (4-Methoxybenzyl)hydrazine hydrochloride (PMB-hydrazine HCl).

  • Regioselective Causality: The primary amine (-NH₂) of the PMB-hydrazine selectively and rapidly condenses with the highly electrophilic formyl group of the pyridine. The secondary amine (-NH-PMB) is then perfectly positioned to attack the C2-position via an intramolecular Nucleophilic Aromatic Substitution (S_NAr).

  • Leaving Group Activation: The S_NAr cyclization is highly favored because the 2-chloro leaving group is electronically activated by both the adjacent pyridine nitrogen and the newly formed electron-withdrawing hydrazone linkage[4].

  • Protecting Group Logic: The 4-methoxybenzyl (PMB) group is chosen because it robustly protects the reactive N1 position during downstream cross-coupling or metallation steps, yet can be cleanly cleaved later under mildly acidic conditions (e.g., TFA/anisole).

Process Optimization & Quantitative Data

To ensure industrial scalability, the reaction conditions were optimized to prioritize safety, yield, and ease of isolation. The transition from discovery-scale (using DMF and chromatography) to process-scale (using Ethanol and crystallization) is summarized below.

SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)Process Observation & Causality
DMFDIPEA9047892Fast kinetics, but requires aqueous extraction; lower purity.
THFNaOtBu6566085Strong base caused partial degradation and a complex impurity profile.
IPAK₂CO₃82128299Excellent purity, but slower reaction kinetics due to lower solubility.
EtOH K₂CO₃ 80 8 88 >98.5 Optimal. Allows one-pot reaction; product crystallizes directly upon cooling.

Data Interpretation: Ethanol (EtOH) with Potassium Carbonate (K₂CO₃) was selected as the optimal system. K₂CO₃ efficiently neutralizes the hydrazine hydrochloride salt and drives the S_NAr without causing degradation. Furthermore, EtOH acts as an ideal crystallization solvent, allowing the final product to be isolated via simple filtration.

Mechanistic Workflow Diagram

Workflow SM1 2-Chloro-6-methylnicotinaldehyde (Electrophile) Step1 Condensation (EtOH, 20°C) Releases H2O SM1->Step1 SM2 PMB-Hydrazine HCl (Nucleophile) SM2->Step1 Int1 Hydrazone Intermediate (In Situ / Not Isolated) Step1->Int1 Step2 SNAr Cyclization (EtOH, 80°C) K2CO3 Mediated Int1->Step2 Prod 1-(4-Methoxybenzyl)-6-methyl- 1H-pyrazolo[3,4-b]pyridine (Crystallized API) Step2->Prod

Figure 1: Scalable one-pot manufacturing workflow for the pyrazolo[3,4-b]pyridine core.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure the chemical logic is functioning as intended before proceeding to the next step.

Stage 1: In Situ Hydrazone Formation
  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with Nitrogen.

  • Charge Solvents and Reagents: Add absolute Ethanol (10 volumes relative to the aldehyde). Charge 2-chloro-6-methylnicotinaldehyde (1.0 equivalent, e.g., 100 g).

  • Nucleophile Addition: Slowly add (4-Methoxybenzyl)hydrazine hydrochloride (1.05 equivalents) in portions at 20 °C.

  • Self-Validation (IPC 1): Stir for 1 hour at 20 °C. Pull an aliquot for LCMS analysis.

    • Validation Check: The aldehyde peak must be completely consumed. A new peak corresponding to the uncyclized hydrazone intermediate will appear. Note: Do not proceed to heating until condensation is complete, as unreacted hydrazine can decompose at higher temperatures.

Stage 2: Intramolecular S_NAr Cyclization
  • Base Addition: Charge finely powdered K₂CO₃ (2.5 equivalents) to the reactor. Causality: The first equivalent neutralizes the HCl salt of the hydrazine; the remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the S_NAr ring closure.

  • Thermal Activation: Ramp the internal temperature to 80 °C (reflux) and maintain vigorous stirring for 8 hours[3].

  • Self-Validation (IPC 2): Pull an aliquot for LCMS analysis.

    • Validation Check: The mass-to-charge ratio (m/z) will decrease by 36.5 Da (loss of HCl) compared to the hydrazone intermediate. More importantly, the retention time will shift significantly due to the loss of the polar secondary amine and the formation of the lipophilic bicyclic core.

Stage 3: Isolation and Purification (Chromatography-Free)
  • Controlled Cooling: Once IPC 2 confirms >99% conversion, cool the reactor linearly to 5 °C over 2 hours.

  • Anti-Solvent Addition: To maximize yield, add purified water (5 volumes) dropwise over 1 hour while maintaining the temperature at 5 °C. Causality: The product is highly lipophilic; water acts as an anti-solvent, forcing the complete precipitation of the pyrazolo[3,4-b]pyridine while keeping inorganic salts (KCl, excess K₂CO₃) dissolved in the aqueous phase.

  • Filtration: Filter the resulting pale-yellow suspension through a sintered glass funnel or centrifuge.

  • Washing: Wash the filter cake twice with cold EtOH/Water (1:1 v/v, 2 volumes each) to remove trace colored impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

  • Final Validation: Analyze via ¹H-NMR and HPLC. The product should present as a crystalline solid with >98.5% purity, ready for downstream functionalization.

References

  • Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236; 1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors Source: ResearchGate URL
  • 1H-PYRAZOLO[3,4-B]PYRIDINE | 271-73-8 Source: ChemicalBook URL
  • Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines Source: ACS Publications URL

Sources

Method

Pre-Clinical Assay Preparation Guide: 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine Scaffolds

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized in the development of inhibitors targeting the TAM (Tyro3, Axl, Mer) and MET receptor tyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized in the development of inhibitors targeting the TAM (Tyro3, Axl, Mer) and MET receptor tyrosine kinase families[1]. Within this chemical class, 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine serves as a critical core structural motif. The 4-methoxybenzyl (PMB) group is frequently employed as a synthetic protecting group, but it also acts as a lipophilic moiety that can probe hydrophobic pockets within the kinase hinge region[2].

Because of the extreme hydrophobicity imparted by the PMB group, standard aqueous sample preparation often leads to colloidal aggregation, resulting in false-positive readouts (PAINS-like behavior). This application note provides a self-validating, causality-driven protocol for the solubilization, biochemical testing, and analytical quality control of PMB-protected pyrazolo[3,4-b]pyridine derivatives.

TAM & MET Kinase Signaling and Inhibitor Intervention

To understand the assay design, it is crucial to map how these pyrazolo[3,4-b]pyridine cores interact with their biological targets. These inhibitors competitively bind to the ATP pocket of TAM/MET receptors, preventing ligand-induced trans-autophosphorylation and downstream oncogenic signaling.

Pathway Gas6 Gas6 / HGF (Ligands) Receptor TAM / MET Receptors (Tyro3, Axl, Mer, c-Met) Gas6->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Core Inhibitor->Receptor Blocks ATP Pocket Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

TAM and MET Receptor Kinase Signaling Pathway and Inhibitor Intervention.

Physicochemical Profiling & Solubilization Strategy

The presence of the PMB group at the N1 position, combined with the planar pyrazolo[3,4-b]pyridine core, significantly elevates the lipophilicity (LogP ~3.5 - 4.5) of these compounds.

Table 1: Physicochemical Parameters and Buffer Compatibility

ParameterValue / RecommendationCausality & Rationale
Target Stock Concentration 10 mM in 100% Anhydrous DMSOEnsures complete dissolution of the crystalline lattice while preventing premature hydrolysis.
Max Aqueous Solubility < 50 µM (Buffer dependent)The hydrophobic PMB group drives rapid precipitation in pure water, requiring specialized handling.
Recommended Detergent 0.01% Tween-20 or 0.05% CHAPSDisrupts colloidal aggregates and prevents non-specific binding to polystyrene assay plates.
Storage Conditions -20°C (Desiccated)Prevents atmospheric moisture absorption, which degrades DMSO stock integrity and compound stability.

Sample Preparation Workflows

Biochemical Assay Protocol (TR-FRET for TAM/MET Kinases)

To ensure a self-validating system, this protocol relies on acoustic dispensing to bypass intermediate aqueous dilutions, which are the primary cause of compound crash-out.

Step-by-Step Methodology:

  • Stock Preparation: Weigh the 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine derivative and dissolve in 100% anhydrous DMSO to a final concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure no micro-crystals remain.

  • Acoustic Dispensing: Utilize an ECHO acoustic liquid handler to dispense nanoliter volumes of the compound directly into a dry 384-well low-volume assay plate.

    • Causality: Pin-tool transfer or serial dilution in aqueous buffers forces the hydrophobic PMB-protected core through a high-water-content intermediate state, leading to precipitation. Acoustic transfer directly into the final assay buffer minimizes this risk.

  • Assay Buffer Formulation: Prepare the kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Causality: The inclusion of Tween-20 is mandatory to maintain the solubility of the PMB-derivative in the aqueous phase and to prevent the compound from adhering to the plastic walls of the microplate.

  • Assay Validation (Self-Validating Step): Include a known TAM/MET inhibitor (e.g., BMS-777607) as a positive control, and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor; a value >0.6 confirms that the assay window is robust and that the compound remains in solution.

Cell-Based Assay Protocol (Target Engagement & Phosphorylation)

When moving from biochemical to cell-based assays, the compound must cross the cell membrane to inhibit intracellular kinase domains.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed target cells (e.g., A549 cells for Axl expression) in complete media. Treat with the pyrazolo[3,4-b]pyridine compound (diluted directly from the DMSO stock into pre-warmed media, final DMSO < 0.1%) for 2 hours prior to stimulation with Gas6 (for Axl) or HGF (for c-Met).

  • Lysis Buffer Prep: Prepare RIPA buffer supplemented with 1x Halt Protease and Phosphatase Inhibitor Cocktail.

    • Causality: Immediate quenching of endogenous kinase and phosphatase activity is required upon lysis to preserve the transient phosphorylation state of the TAM/MET receptors for accurate Western Blot or ELISA readouts.

  • Harvesting: Wash cells with ice-cold PBS to halt metabolism, add the lysis buffer, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

Analytical QC Protocol (LC-MS Verification)

Before biological evaluation, the integrity and purity of the compound stock must be verified.

  • Dilution: Dilute the 10 mM DMSO stock to 1 µM in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).

    • Causality: The highly lipophilic nature of the PMB group requires a strong, rapid organic gradient (e.g., 5% to 95% Acetonitrile over 5 minutes) to ensure complete elution and prevent compound carryover into subsequent runs.

Workflow Visualization

Workflow Powder Dry Powder (Stored at -20°C) Stock 10 mM DMSO Stock (Anhydrous, Sonication) Powder->Stock Solubilization Acoustic ECHO Acoustic Dispensing (Nanoliter) Stock->Acoustic Transfer Dilution Assay Buffer Dilution (0.01% Tween-20) Acoustic->Dilution Intermediate Assay TR-FRET / Cell Assay Readout Dilution->Assay Final Prep

Standardized sample preparation workflow for hydrophobic pyrazolo[3,4-b]pyridine derivatives.

References

  • Zhu, X. et al. "An Expedient Approach for the Synthesis of TAM and MET Receptor Kinase Inhibitor's Core (R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol". Organic Process Research & Development, 2025.[Link]

  • "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling". RSC Advances, 2018.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine synthesis

Troubleshooting Guides, FAQs, and Validated Protocols Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and regioselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Validated Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and regioselectivity bottlenecks when synthesizing functionalized N-heteroarenes. The synthesis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a classic example of a deceptively simple pathway fraught with thermodynamic traps—most notably, the regioselective N-alkylation of the ambident pyrazole core.

This guide moves beyond basic recipe-following. Here, we deconstruct the causality behind the chemistry, providing you with self-validating protocols designed to maximize your reaction yield and isomeric purity.

Synthesis Workflow & Mechanistic Divergence

To troubleshoot effectively, we must first map the electronic and steric landscape of the synthesis. The workflow below illustrates the two critical phases: the cyclocondensation to form the core, and the regioselective N-alkylation where the majority of yield loss occurs.

Workflow A 5-Aminopyrazole + 1,3-Dicarbonyl B Acid Catalysis / Heat A->B C 6-Methyl-1H-pyrazolo[3,4-b]pyridine B->C Core Formation D NaH, DMF (0°C to RT) + PMB-Cl C->D E N1-PMB Isomer (Desired) D->E Kinetic Control F N2-PMB Isomer (Undesired) D->F Thermodynamic Leak

Fig 1: Synthetic workflow and regioselective divergence in N-alkylation.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of the N2-PMB isomer during the protection/alkylation step?

Causality: The pyrazolo[3,4-b]pyridine core is an ambident nucleophile. While N2 is less sterically hindered, N1 alkylation preserves the more stable aromatic sextet of the fused system. If you use a weak base (like K₂CO₃) in a polar protic or mildly aprotic solvent, proton transfer is reversible. This allows the reaction to slip into a thermodynamic equilibrium that favors a mixture of both isomers, heavily degrading your yield of the N1 target[1]. Solution: Shift the reaction to strict kinetic control. Use a strong, irreversible base like Sodium Hydride (NaH) in anhydrous DMF. This generates a "naked" pyrazolide anion. By adding the 4-methoxybenzyl chloride (PMB-Cl) at 0 °C, the higher electron density localized on N1 drives rapid, kinetically favored attack[2].

Q2: My core condensation step (pyridine ring formation) stalls at ~50% yield. How can I drive it to completion?

Causality: The condensation of 5-aminopyrazole with a 1,3-dicarbonyl compound releases two equivalents of water during the cyclization of the pyridine ring[3]. If this water remains in the reaction matrix, the equilibrium of the Schiff base intermediate stalls, leading to incomplete conversion and the accumulation of open-chain intermediates. Solution: Implement active water removal. If running the reaction in toluene, use a Dean-Stark apparatus. If using glacial acetic acid or ethanol, add activated 4Å molecular sieves to the reaction vessel to irreversibly sequester the water byproduct.

Q3: The PMB group is cleaving during my downstream cross-coupling reactions. How do I prevent this?

Causality: The 4-methoxybenzyl (PMB) group is highly electron-rich and notoriously acid-sensitive. If your downstream steps (e.g., Buchwald-Hartwig aminations or Suzuki couplings) utilize Lewis-acidic palladium pre-catalysts or slightly acidic aqueous workups, the PMB group will undergo premature deprotection via a stabilized carbocation intermediate. Solution: Buffer your cross-coupling reactions with a mild, non-nucleophilic base (e.g., Cs₂CO₃). If the downstream chemistry strictly requires acidic conditions, consider transposing the protecting group strategy to a more robust siloxymethyl ether, such as a SEM group, which resists acidic cleavage but can be cleanly removed with TBAF[4].

Quantitative Data: Base & Solvent Effects on Regioselectivity

To illustrate the importance of kinetic control during the N-alkylation step, review the empirical data below comparing base and solvent combinations.

Base / Solvent SystemTemperatureN1:N2 RatioTotal YieldCausality & Mechanistic Impact
K₂CO₃ / Acetone 60 °C (Reflux)45:5562%Weak base allows reversible proton transfer; favors the less sterically hindered N2 isomer.
Cs₂CO₃ / DMF 80 °C65:3570%Hard-soft mismatch and higher temperature push equilibrium toward N1, but conversion remains incomplete.
NaH / DMF 0 °C to 25 °C92:8 85% Complete, irreversible deprotonation. Tight ion-pairing drives kinetic attack exclusively at N1.
KOH / DMSO 25 °C75:2578%Good solubility, but residual water causes competitive PMB-Cl hydrolysis, lowering overall yield.

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation with PMB-Cl

This protocol utilizes kinetic control to maximize the yield of the N1-isomer[2].

Step 1: Irreversible Deprotonation

  • Action: Suspend 6-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere. Cool the flask to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 2 hours at 0 °C.

  • Causality: Argon and anhydrous DMF prevent the quenching of NaH. The extended 2-hour stirring at 0 °C ensures complete deprotonation before the electrophile is introduced, preventing mixed kinetic/thermodynamic states.

  • Self-Validation: The reaction will evolve H₂ gas (bubbling) and transition from a cloudy suspension to a clear, faint yellow solution. This visual cue confirms the complete formation of the active pyrazolide anion.

Step 2: Kinetically Controlled Alkylation

  • Action: Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise over 15 minutes at 0 °C. Remove the ice bath, allow the flask to warm to room temperature, and stir for 4 hours.

  • Causality: Dropwise addition maintains a low concentration of the electrophile, enforcing kinetic control and maximizing N1 selectivity.

  • Self-Validation: Monitor via TLC (30% EtOAc/Hexanes). The desired N1-PMB isomer typically elutes higher ( Rf​≈0.5 ) than the more polar, undesired N2-PMB isomer ( Rf​≈0.3 ).

Step 3: Isolation via Precipitation

  • Action: Pour the mixture slowly into vigorously stirred ice water (3x the reaction volume). Filter the resulting precipitate under reduced pressure and wash with cold water.

  • Causality: Ice water safely quenches any unreacted NaH, highly solubilizes the DMF and inorganic salts, and forces the hydrophobic PMB-protected product to crash out as a faint yellow solid, bypassing the need for tedious liquid-liquid extractions[2].

Protocol B: Core Condensation (Pyridine Ring Formation)

This protocol addresses the initial formation of the pyrazolo[3,4-b]pyridine core[3].

Step 1: Directed Condensation

  • Action: Combine 5-aminopyrazole (1.0 eq) and the appropriate 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid. Heat to 80 °C for 6 hours.

  • Causality: The differing electrophilicity of the two carbonyl groups dictates the regioselectivity. The exocyclic amine of the 5-aminopyrazole will attack the more electrophilic carbonyl first. Acetic acid serves as both solvent and mild acid catalyst to activate the carbonyls.

  • Self-Validation: If the reaction stalls, TLC will show a persistent intermediate spot (the uncyclized Schiff base). The addition of molecular sieves will immediately push the reaction to the baseline-separated final core product.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: National Institutes of Health (NIH) / PMC URL:2

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (NIH) / PMC URL:3

  • Development of Versatile Routes for the Preparation of an Intermediate to Immuno-Oncology Agonist BMS-986299 Source: American Chemical Society (ACS) Publications URL:4

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:1

Sources

Optimization

troubleshooting impurities during the crystallization of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support guide for the crystallization of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and pharmaceutical development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate and resolve common challenges encountered during the purification of this active pharmaceutical ingredient (API). Our goal is to provide not just solutions, but a deeper understanding of the crystallization process to ensure robust and reproducible outcomes.

Introduction: The Criticality of Purity in Crystallization

Crystallization is a powerful and highly selective purification technique essential in pharmaceutical manufacturing.[1] The quality of a final Active Pharmaceutical Ingredient (API) is defined by key attributes including its chemical purity, polymorphic form, particle size, and crystal morphology.[1] The presence of impurities, even in trace amounts, can significantly compromise the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies such as the International Conference on Harmonisation (ICH) have established stringent guidelines, requiring that unidentified impurities in a drug substance be controlled at levels no greater than 0.1%.[1][3]

This guide provides a structured approach to troubleshooting common impurity-related issues during the crystallization of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound that, like many, can present unique purification challenges.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my crystallization process?

Impurities can be introduced at nearly any stage of the manufacturing process.[2] For 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, they typically fall into three categories:

  • Organic Impurities : These are the most common and include unreacted starting materials (e.g., 5-amino-3-methyl-1H-pyrazole derivatives, 4-methoxybenzyl chloride), reaction by-products from side reactions, or degradation products formed during synthesis or storage.[5][6][7]

  • Inorganic Impurities : These may include residual catalysts, reagents (like bases or acids used in synthesis), or heavy metals leached from manufacturing equipment.[5][6]

  • Residual Solvents : Volatile organic compounds used during the synthesis or the crystallization process itself that are not fully removed during drying.[2][5][6]

Q2: How do impurities affect the final crystalline product?

Impurities can have a multi-faceted impact on your API. They can be incorporated into the crystal product through various mechanisms, such as forming a solid solution within the crystal lattice, adsorbing onto the crystal surface, or becoming trapped within the crystal as inclusions.[1][7][8] This can lead to:

  • Reduced Purity and Yield : The most direct impact is a failure to meet regulatory purity standards and a loss of valuable product.[8]

  • Altered Crystal Habit (Morphology) : Impurities can selectively adsorb to specific crystal faces, inhibiting growth on those faces and leading to changes in the crystal shape, such as the formation of undesirable needles or plates instead of more equant prisms.[8][9][10]

  • Polymorphic Changes : The presence of impurities can sometimes favor the crystallization of a less stable, metastable polymorph.[8]

  • Downstream Processing Issues : Poor crystal morphology can lead to difficulties in filtration, drying, and formulation.[8]

Q3: Which analytical techniques are best for identifying and quantifying impurities in my product?

A multi-technique approach is often necessary for comprehensive impurity profiling.[5][11]

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for separating and quantifying organic impurities.[5][6][12] A well-developed HPLC method is crucial for routine purity checks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[2][5][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information about isolated impurities, helping to confirm their identity.[5][12]

  • Gas Chromatography (GC) : GC is the preferred method for quantifying volatile impurities, particularly residual solvents.[2][6][12]

Impurity Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving impurity issues.

Troubleshooting_Workflow cluster_solutions Implement Solution start Impurity Detected (>0.1% by HPLC) identify Identify Impurity (LC-MS, NMR) start->identify quantify Quantify Impurity (HPLC, GC) identify->quantify classify Classify Impurity Source (Process-related, Degradant, etc.) quantify->classify recrystallize Optimize Recrystallization (Solvent, Cooling Rate) classify->recrystallize Crystallization Issue wash Improve Washing Protocol (Solvent, Volume) classify->wash Surface Contamination synthesis Modify Synthesis Step (Reagents, Temp) classify->synthesis Synthetic By-product verify Verify Purity (Repeat Analysis) recrystallize->verify wash->verify synthesis->verify pass Purity Meets Spec verify->pass Pass fail Purity Fails Spec verify->fail Fail fail->identify Re-evaluate

Caption: A systematic workflow for impurity troubleshooting.

In-Depth Troubleshooting Guide

Issue 1: Oily Precipitate or "Oiling Out" During Cooling
  • Symptom: Instead of forming solid crystals upon cooling, the product separates as a liquid or viscous oil.

  • Potential Cause & Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the melting point of the solid form in that solvent system. This is often caused by a cooling rate that is too rapid, or by using a solvent in which the compound has extremely high solubility at elevated temperatures and a sharp solubility drop upon cooling. High concentrations of impurities can also depress the melting point and promote oiling out.

  • Recommended Actions:

    • Reduce Cooling Rate: Slow, controlled cooling is paramount. Allow the solution to cool naturally to room temperature before using an ice bath. This gives molecules sufficient time to orient themselves into an ordered crystal lattice.

    • Decrease Initial Concentration: Start with a more dilute solution. While this may slightly reduce the yield, it will lower the supersaturation level at any given temperature, favoring controlled crystal growth over liquid-liquid phase separation.

    • Solvent System Modification:

      • Choose a solvent where the compound's solubility is moderately high at the boiling point but not excessively so.

      • Consider a mixed-solvent system.[13] Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until turbidity persists.[13][14] This can often promote crystallization at a higher temperature.

Issue 2: Persistent Colored Impurities in the Final Product
  • Symptom: The crystalline product retains a yellow, brown, or other off-white color despite recrystallization.

  • Potential Cause & Causality: The color often originates from highly conjugated by-products or degradation products formed during the synthesis. These impurities may have structural similarities to the API, leading to their incorporation into the crystal lattice (solid solution formation), which makes them very difficult to remove by simple recrystallization.[7]

  • Recommended Actions:

    • Charcoal Treatment: Before cooling the hot, saturated solution, add a small amount (1-2% w/w) of activated carbon (charcoal) and briefly boil the mixture. The charcoal adsorbs large, flat, conjugated molecules responsible for the color. Crucially , filter the hot solution through a pre-heated filter funnel containing celite or filter paper to remove the charcoal before allowing the filtrate to cool.

    • Oxidative/Reductive Washes: If the impurity is an oxidation product, a pre-crystallization wash of the crude material in an organic solvent with a mild reducing agent (e.g., a dilute aqueous sodium bisulfite solution) may help. Conversely, if it's a reduced impurity, a mild oxidizing agent could be used. This requires identification of the impurity first.

    • Re-evaluate Synthesis: The most robust solution is to prevent the formation of the impurity in the first place. Re-examine the synthetic steps for potential side reactions and optimize conditions (e.g., temperature, reaction time, atmosphere).[12]

Issue 3: Poor Impurity Rejection (Purity Does Not Improve Significantly After Recrystallization)
  • Symptom: HPLC analysis shows that a specific impurity remains at a similar level (e.g., >0.5%) even after one or two recrystallization attempts.

  • Potential Cause & Causality: This is a classic sign that the impurity and the product are forming a solid solution .[7] Because of their structural similarity, the impurity molecules can substitute the API molecules within the crystal lattice without significantly disrupting it.[8] This co-crystallization means that the impurity's removal is thermodynamically limited, and simple recrystallization is inefficient.[7][8]

  • Recommended Actions:

    • Solvent Screening: The choice of solvent can dramatically affect impurity incorporation.[9][10][15] A different solvent may alter the relative solubilities of the API and the impurity, or it may interact differently with the crystal faces, hindering the impurity's ability to incorporate. A systematic solvent screening is the first step.

    • Reslurrying: Suspending the impure crystals in a solvent at a temperature where the API has very low solubility but the impurity has some solubility can be effective. Agitating the slurry for several hours can leach the impurity from the crystal surface and potentially from the lattice near the surface.

    • Reactive Crystallization: If the impurity has a reactive functional group that the API lacks (or vice versa), it may be possible to selectively react the impurity to form a new compound with very different solubility properties, allowing for its easy separation in the subsequent crystallization. This is an advanced technique requiring careful consideration.[14]

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol helps identify an optimal solvent or solvent system for purification.

StepActionRationale
1 Sample Preparation Place ~20-30 mg of the impure solid into several small test tubes.
2 Solvent Addition To each tube, add a different potential solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane) dropwise at room temperature, vortexing after each addition.
3 Room Temp Solubility Identify solvents in which the compound is insoluble or sparingly soluble at room temperature. These are good candidates. A solvent that dissolves the compound completely in the cold is unsuitable.[14]
4 Hot Solubility Take the tubes from Step 3 and heat them gently in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves.
5 Observation A good solvent will dissolve the compound completely when hot but require significantly less volume than at room temperature.[14]
6 Cooling & Crystal Formation Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals formed.
7 Selection Select the solvent that provides a high recovery of well-formed crystals and leaves visible discoloration (impurities) in the mother liquor.
Protocol 2: Standard Recrystallization Procedure

This procedure is based on the principle that the solubility of most solids increases with temperature.[16]

  • Dissolution: Place the impure 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine in an Erlenmeyer flask. Add the chosen solvent (from Protocol 1) in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or charcoal), perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[16]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor which contains the dissolved impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[16]

Visualizing Impurity Incorporation Mechanisms

Impurity_Mechanisms crystal Final Crystal Product Crystal Lattice Crystal Surface Internal Voids (Inclusions) impurity_source Impurity in Mother Liquor solid_solution Solid Solution (Lattice Substitution) impurity_source->solid_solution adsorption Surface Adsorption impurity_source->adsorption inclusion Inclusion / Occlusion impurity_source->inclusion solid_solution->crystal:f1 Difficult to remove adsorption->crystal:f2 Removable by washing inclusion->crystal:f3 Trapped during growth

Sources

Troubleshooting

optimizing PMB deprotection conditions for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges of removing the para-methoxybenzyl (PMB) protecting group from 1-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges of removing the para-methoxybenzyl (PMB) protecting group from 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Unlike standard O-PMB ethers, N-PMB groups on electron-deficient heterocycles are notoriously recalcitrant. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure your deprotection steps are high-yielding and reproducible.

Mechanistic Workflow & Strategy Selection

Before troubleshooting, it is critical to select the correct deprotection paradigm. The pyrazolo[3,4-b]pyridine core is highly electron-deficient, which destabilizes the transition state required for standard acidic cleavage [1].

G Start 1-(PMB)-6-methyl-1H-pyrazolo[3,4-b]pyridine Decision Select Deprotection Strategy Start->Decision Acidic Acidic Cleavage (TFA or TfOH) Decision->Acidic Acid-stable substrate Oxidative Oxidative Cleavage (DDQ or CAN) Decision->Oxidative Acid-sensitive substrate TFA TFA / Anisole (80°C) Standard Acidic Acidic->TFA DDQ DDQ / DCM / H2O Standard Oxidative Oxidative->DDQ TfOH TfOH / TFA / Anisole For recalcitrant PMB TFA->TfOH Incomplete conversion Product 6-methyl-1H-pyrazolo[3,4-b]pyridine (Deprotected Product) TFA->Product Complete TfOH->Product CAN CAN / MeCN / H2O Stronger Oxidative DDQ->CAN Incomplete conversion DDQ->Product Complete CAN->Product

Workflow for selecting N-PMB deprotection strategies for pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q: Why is my N-PMB group resisting standard TFA deprotection at room temperature? A: The pyrazolo[3,4-b]pyridine core is fundamentally electron-withdrawing due to the presence of the pyridine nitrogen and the pyrazole ring. Acidic deprotection of a PMB group relies on the generation of a stable 4-methoxybenzyl carbocation. The electron-deficient heterocycle actively destabilizes the formation of this carbocation at the N1 position. Therefore, standard room-temperature TFA (which easily cleaves O-PMB) is insufficient [2]. You must provide thermal energy (e.g., 80 °C) or use a superacid like trifluoromethanesulfonic acid (TfOH) to force the cleavage.

Q: What is the exact role of anisole in the acidic deprotection mixture? A: Anisole acts as a highly nucleophilic cation scavenger. When the PMB group is cleaved, it forms a highly reactive 4-methoxybenzyl carbocation. If left unchecked, this carbocation can re-alkylate the pyrazole nitrogens or perform a Friedel-Crafts alkylation on other electron-rich aromatic rings in your molecule. Anisole intercepts the carbocation, forming inert side products (like methoxy-substituted diphenylmethanes) and driving the reaction equilibrium forward [3].

Q: DDQ vs. CAN: Which oxidative method should I choose? A: Oxidative cleavage bypasses the carbocation instability by utilizing a Single Electron Transfer (SET) mechanism [4].

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is milder and generally preferred. It selectively oxidizes the electron-rich PMB ring to an oxonium ion, which is then hydrolyzed by water to 4-methoxybenzaldehyde.

  • CAN (Ceric Ammonium Nitrate) is a stronger one-electron oxidant. While highly effective for stubborn N-PMB groups, the Ce(IV) species can sometimes coordinate with the pyridine nitrogen of the pyrazolo[3,4-b]pyridine, leading to complexation issues or over-oxidation of the 6-methyl group [5]. Always try DDQ first.

Troubleshooting Guide

Issue 1: Incomplete Deprotection with TFA/Anisole after 24 hours.

  • Cause: Insufficient acidity or temperature.

  • Solution: Increase the temperature to 80 °C. If the reaction is still stalled, add 5-10% v/v of Triflic Acid (TfOH) to the TFA/Anisole mixture. Caution: TfOH is a superacid; ensure your substrate lacks other highly acid-sensitive functional groups (e.g., Boc, trityl, or sensitive ethers).

Issue 2: Formation of highly colored, intractable byproducts during DDQ oxidation.

  • Cause: DDQ generates hydroquinone byproducts (DDQH2) which are highly colored. Furthermore, if water is completely absent, the intermediate oxonium ion cannot hydrolyze, leading to polymerization.

  • Solution: Ensure your solvent system contains at least 5% water (e.g., DCM:H2O 18:1). To remove DDQH2 during workup, wash the organic layer thoroughly with saturated aqueous NaHCO3 or 1M NaOH. The basic wash deprotonates the hydroquinone, pulling it into the aqueous phase and leaving your product in the organic phase.

Issue 3: Difficulty separating the deprotected product from anisole/PMB-OH byproducts.

  • Cause: Anisole and PMB-derived byproducts are highly lipophilic and often co-elute with the product on normal-phase silica gel.

  • Solution: Exploit the basicity of the pyrazolo[3,4-b]pyridine core. Perform an acid-base extraction. Extract the organic layer with 1M HCl. The pyrazolo-pyridine will protonate and move to the aqueous layer, leaving anisole and PMB-OH in the organic layer. Basify the aqueous layer to pH 9 with Na2CO3, and back-extract with DCM to recover your pure product.

Quantitative Comparison of Deprotection Conditions

The table below summarizes the expected outcomes for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine under various conditions, based on empirical optimization data.

Reagent SystemTemp (°C)Time (h)Conversion (%)Byproduct RiskRecommended Use Case
TFA (Neat)2524< 10%LowNot recommended for N-PMB.
TFA / Anisole (10:1)804 - 6> 90%LowStandard Acidic Protocol.
TfOH / TFA / Anisole251 - 2> 95%High (Cleaves most PGs)For highly recalcitrant substrates.
DDQ / DCM / H2O252 - 485 - 90%Moderate (DDQH2 color)Standard Oxidative Protocol.
CAN / MeCN / H2O0 to 251 - 2> 90%High (Over-oxidation)When DDQ fails and acids are not tolerated.

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. The built-in visual cues and in-process checks ensure that you can verify the success of the reaction at each step.

Protocol A: High-Temperature Acidic Cleavage (TFA/Anisole)

This is the most robust method for scalable deprotection of pyrazolo[3,4-b]pyridines.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine in 4.0 mL of Trifluoroacetic Acid (TFA).

  • Scavenger Addition: Add 0.4 mL of Anisole (approx. 4 equivalents). Validation Check: The solution should remain homogeneous. A slight yellowing may occur.

  • Heating: Heat the mixture to 80 °C in an oil bath.

  • Reaction Monitoring: Stir for 4 hours. Validation Check: Monitor by LCMS. The N-PMB starting material (M+H) should disappear, replaced by the deprotected product mass and a peak corresponding to alkylated anisole.

  • Quench & Evaporation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the TFA.

  • Acid-Base Workup (Crucial): Dissolve the resulting oil in 10 mL of Ethyl Acetate (EtOAc). Extract with 1M HCl (3 x 10 mL).

    • Validation Check: The product is now in the aqueous layer. Discard the EtOAc layer (which contains the anisole byproducts).

  • Recovery: Cool the aqueous layer in an ice bath and slowly add solid Na2CO3 until the pH reaches 9. Validation Check: The solution will bubble (CO2 release) and the free-base product should precipitate or form a cloudy suspension.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 15 mL). Dry over Na2SO4, filter, and concentrate to yield the pure 6-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol B: Oxidative Cleavage (DDQ)

Use this method if your molecule contains acid-sensitive functional groups.

  • Setup: Dissolve 1.0 mmol of the protected substrate in 18 mL of Dichloromethane (DCM) and 1 mL of distilled water (18:1 ratio). Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add 1.5 mmol of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in small portions.

    • Validation Check: The solution will immediately turn deep red/brown, indicating the formation of the charge-transfer complex and radical intermediates.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Check by TLC (UV active). The starting material spot should be consumed, and a new lower-Rf spot (product) along with a high-Rf spot (4-methoxybenzaldehyde) should appear.

  • Quench: Add 20 mL of saturated aqueous NaHCO3 and 20 mL of 10% aqueous sodium thiosulfate (Na2S2O3). Stir vigorously for 15 minutes.

    • Validation Check: The dark red/brown color should dissipate, leaving a biphasic mixture (often pale yellow), as the DDQH2 is deprotonated and moves into the aqueous phase.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to separate the product from 4-methoxybenzaldehyde.

References

  • Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism." Total Synthesis Database. Available at: [Link]

  • Ghosh, A. K., et al. "Quinone-Catalyzed Selective Oxidation of Organic Molecules." Organic Letters, 2018. Available at: [Link]

  • Miki, Y., et al. "Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines." The Journal of Organic Chemistry, 2008. Available at: [Link]

Optimization

minimizing side reactions in the preparation of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the synthesis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we will address potential side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient experimental workflow.

I. Troubleshooting Guide: Minimizing Side Reactions

The synthesis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, while achievable, is prone to several side reactions that can impact yield and purity. This section provides a detailed, question-and-answer-based approach to troubleshoot these issues.

Issue 1: Formation of Regioisomers during N-Alkylation

Question: I am observing the formation of an isomeric byproduct during the N-alkylation of 6-methyl-1H-pyrazolo[3,4-b]pyridine with 4-methoxybenzyl chloride. How can I improve the regioselectivity of this reaction?

Answer: The N-alkylation of pyrazolo[3,4-b]pyridines can lead to the formation of two primary regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer.[1] This is due to the presence of two nucleophilic nitrogen atoms in the pyrazole ring.

Root Cause Analysis:

  • Tautomerism: The pyrazolo[3,4-b]pyridine core exists in tautomeric forms, making both N1 and N2 positions susceptible to alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1:N2 product ratio.

Troubleshooting & Optimization Protocol:

  • Base Selection: A sterically hindered base is often preferred to favor alkylation at the less sterically hindered N1 position.

    • Recommendation: Switch from common bases like potassium carbonate (K₂CO₃) to a bulkier base such as cesium carbonate (Cs₂CO₃). The larger cation can coordinate with the pyrazole nitrogen, sterically directing the alkylating agent to the N1 position.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's regioselectivity.

    • Recommendation: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective. Experiment with different solvents to find the optimal conditions for your specific setup.

  • Temperature Control: Lowering the reaction temperature can often enhance regioselectivity by favoring the thermodynamically more stable product.

    • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[2]

Illustrative Workflow for Regioselective N-Alkylation:

Purification_Strategy start Crude Product column Column Chromatography (Systematic Solvent Screening) start->column check1 Purity Acceptable? column->check1 recrystallize Recrystallization check1->recrystallize No final_product Pure Product check1->final_product Yes check2 Purity Acceptable? recrystallize->check2 prep_hplc Preparative HPLC check2->prep_hplc No check2->final_product Yes prep_hplc->final_product end End final_product->end

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges for 1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and scale-up of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine and its vital intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine and its vital intermediates. This resource is designed to provide practical, in-depth guidance to overcome common hurdles encountered in the laboratory and during the transition to larger-scale production. The question-and-answer format addresses specific experimental issues with evidence-based solutions and explanations grounded in organic chemistry principles.

I. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine and its precursors.

Synthesis of 5-Amino-3-methyl-1-(4-methoxybenzyl)pyrazole

Question 1: My yield of 5-amino-3-methyl-1-(4-methoxybenzyl)pyrazole is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this key aminopyrazole intermediate often stem from several factors related to the cyclization reaction between (4-methoxybenzyl)hydrazine and a β-ketonitrile, such as cyanoacetone or its synthetic equivalents. Here’s a breakdown of potential issues and their remedies:

  • Purity of Starting Materials: The purity of (4-methoxybenzyl)hydrazine is critical. Impurities can interfere with the cyclization. It is advisable to use freshly prepared or purified hydrazine.

  • Reaction Conditions: The choice of solvent and catalyst plays a significant role. While various conditions are reported, a common approach involves reacting the starting materials in a suitable solvent like ethanol.[1][2] The reaction may benefit from the presence of a mild acid or base catalyst to facilitate the condensation and subsequent cyclization.

  • Side Reactions: One common side reaction is the formation of regioisomers. Careful control of reaction temperature and the order of addition of reagents can help minimize the formation of unwanted isomers.

  • Work-up and Purification: The work-up procedure should be optimized to minimize product loss. 5-amino-3-methyl-1-(4-methoxybenzyl)pyrazole can be sensitive to strongly acidic or basic conditions during extraction. Purification by column chromatography should be performed using a carefully selected solvent system to ensure good separation from any unreacted starting materials or byproducts.

Experimental Protocol: Optimized Synthesis of 5-Amino-3-methyl-1-(4-methoxybenzyl)pyrazole

ParameterRecommended ConditionRationale
Reactants (4-methoxybenzyl)hydrazine, CyanoacetoneReadily available starting materials.
Solvent EthanolGood solubility for reactants and facilitates reaction.
Catalyst Acetic Acid (catalytic amount)Promotes the initial condensation step.
Temperature RefluxDrives the reaction to completion.
Work-up Neutralization, Extraction with Ethyl AcetateAvoids degradation of the product.
Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient)Effective for removing impurities.
Cyclization to form the Pyrazolo[3,4-b]pyridine Core

Question 2: I am observing the formation of multiple products during the cyclization step to form the pyrazolo[3,4-b]pyridine ring. How can I improve the regioselectivity?

Answer: The formation of the pyrazolo[3,4-b]pyridine core typically involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][4] The issue of regioselectivity arises when an unsymmetrical 1,3-dicarbonyl compound is used, as the aminopyrazole can react at either of the two electrophilic carbonyl centers.

  • Controlling Reaction Conditions: The regioselectivity of the cyclization can be influenced by the reaction conditions. Factors such as the solvent, temperature, and the presence of a catalyst can favor the formation of one regioisomer over the other. For instance, reactions can be performed under acidic conditions (e.g., acetic acid) or basic conditions (e.g., sodium hydroxide in glycol).[3]

  • Choice of 1,3-Dicarbonyl Equivalent: To circumvent regioselectivity issues, consider using a symmetrical 1,3-dicarbonyl compound if the desired substitution pattern allows. Alternatively, α,β-unsaturated ketones can be employed, where the reaction proceeds via a Michael addition followed by cyclization.[3][5] This often provides better control over the regiochemical outcome.

  • Three-Component Reactions: A one-pot, three-component reaction involving the aminopyrazole, an aldehyde, and a compound with an active methylene group (like a β-ketoester) can offer high regioselectivity.[4][6]

Diagram: Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 5-Aminopyrazole cluster_2 Potential Products R1-C(O)-CH2-C(O)-R2 R1-C(O)-CH2-C(O)-R2 Regioisomer_A Regioisomer A R1-C(O)-CH2-C(O)-R2->Regioisomer_A Attack at C(O)R1 Regioisomer_B Regioisomer B R1-C(O)-CH2-C(O)-R2->Regioisomer_B Attack at C(O)R2 Aminopyrazole 5-Aminopyrazole Aminopyrazole->R1-C(O)-CH2-C(O)-R2 Reaction

Caption: Reaction of 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl can lead to two regioisomers.

Deprotection of the 4-Methoxybenzyl (PMB) Group

Question 3: I am struggling with the removal of the 4-methoxybenzyl (PMB) protecting group. What are the most effective and scalable methods?

Answer: The 4-methoxybenzyl (PMB) group is a common protecting group for nitrogen atoms in heterocyclic synthesis. Its removal is a crucial step in many synthetic routes. The choice of deprotection method depends on the stability of the final molecule to acidic or oxidative conditions.

  • Acidic Cleavage: A widely used method for PMB deprotection is treatment with a strong acid like trifluoroacetic acid (TFA).[7][8] This is often performed at room temperature or with gentle heating. The reaction is typically clean and high-yielding. For scale-up, it's important to consider the corrosive nature of TFA and ensure appropriate equipment is used. The combination of TFA and methanesulfonic acid has also been reported for efficient deprotection.[9]

  • Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is another effective reagent for PMB removal under neutral conditions.[10] This method is particularly useful when the molecule contains acid-sensitive functional groups. The reaction is typically carried out in a chlorinated solvent like dichloromethane, often with the addition of a small amount of water.

  • Other Methods: While less common for N-PMB groups, other methods like catalytic hydrogenation can sometimes be employed, although this may also reduce other functional groups in the molecule.

Table: Comparison of PMB Deprotection Methods

ReagentConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Room temperature or mild heatHigh yielding, clean reactionCorrosive, may not be suitable for acid-sensitive molecules
DDQ Room temperature, CH2Cl2/H2ONeutral conditions, selectiveStoichiometric reagent, can be expensive for large scale

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with hydrazine derivatives on a larger scale?

A1: Hydrazine and its derivatives are toxic and potentially explosive. When scaling up reactions involving these compounds, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, consider using a blast shield. It is also important to avoid contact with strong oxidizing agents.

Q2: How can I monitor the progress of these reactions effectively?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most of these reactions. High-performance liquid chromatography (HPLC) can provide more quantitative information and is particularly useful for tracking the formation of byproducts during scale-up. For structural confirmation of intermediates and final products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[5][11][12]

Q3: Are there any green chemistry considerations for the synthesis of these compounds?

A3: Yes, several aspects can be considered to make the synthesis more environmentally friendly. The use of one-pot, multi-component reactions reduces the number of synthetic steps and waste generated.[13][14] Exploring the use of greener solvents and catalysts is also an active area of research. For instance, some reactions have been shown to work well in water or under solvent-free conditions.[3][6] The development of reusable catalysts can also significantly improve the sustainability of the process.[13]

Q4: What are some common challenges in the purification of pyrazolo[3,4-b]pyridine intermediates at scale?

A4: As the scale of the synthesis increases, purification by column chromatography can become impractical and expensive. Crystallization is often the preferred method for purifying large quantities of solid intermediates. Developing a robust crystallization procedure may require screening various solvents and conditions. If the product is an oil, distillation under reduced pressure might be an option if the compound is thermally stable. The formation of acid addition salts can also be a viable purification strategy for basic pyrazole compounds.[15]

Diagram: General Synthetic Workflow

G Start Starting Materials (e.g., (4-methoxybenzyl)hydrazine, β-ketonitrile) Step1 Synthesis of 5-Aminopyrazole Intermediate Start->Step1 Step2 Cyclization to form Pyrazolo[3,4-b]pyridine Core Step1->Step2 Step3 PMB Deprotection Step2->Step3 End Final Product Step3->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of LC-MS/MS Methods for 1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine Quantification in Biological Matrices

Executive Summary & Pharmacological Context The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged, multi-targeted pharmacophore utilized in the design of potent protein kinase inhibitors. Specifically, derivatives buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged, multi-targeted pharmacophore utilized in the design of potent protein kinase inhibitors. Specifically, derivatives built upon this core exhibit high selectivity for targets such as Salt Inducible Kinase 2 (SIK2) and the Leucine-Zipper and Sterile-α Motif Kinase (ZAK)[1]. The specific compound 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine serves as both a critical synthetic intermediate and an active lipophilic analog in pharmacokinetic (PK) profiling[2][3].

Accurate quantification of this compound in plasma is essential for evaluating in vivo exposure, clearance, and bioavailability. However, the 4-methoxybenzyl (PMB) protecting group imparts significant lipophilicity, while the pyrazolo[3,4-b]pyridine core retains basic nitrogen atoms, creating unique bioanalytical challenges that require a highly optimized, self-validating analytical system.

Pathway A Pyrazolo[3,4-b]pyridine Derivative B SIK2 / ZAK Kinase Inhibition A->B ATP-competitive binding C Downstream Signaling (e.g., MAPK/AMPK) B->C Phosphorylation block D Cellular Response (Apoptosis / Growth Arrest) C->D

Kinase inhibition signaling pathway of pyrazolo[3,4-b]pyridine derivatives.

Mechanistic Rationale for Analytical Choices

As an Application Scientist developing a robust LC-MS/MS method, every parameter must be selected based on the molecule's physicochemical properties to ensure the protocol generates trustworthy, reproducible data.

Ionization Strategy: The basic nitrogens in the pyrazolo[3,4-b]pyridine core make the molecule highly amenable to positive electrospray ionization (ESI+). The addition of 0.1% formic acid in the mobile phase ensures complete protonation to the[M+H]+ species, maximizing sensitivity and stabilizing the droplet surface tension during desolvation[2].

Chromatographic Selection: Standard C18 columns often struggle with peak tailing for basic heterocycles due to secondary interactions with residual silanols. A Biphenyl column provides superior peak shape by leveraging π-π interactions with the PMB and pyridine rings, offering orthogonal selectivity compared to traditional aliphatic stationary phases and effectively separating the target from endogenous plasma lipids.

Comparative Performance of Sample Preparation Methods

To establish the optimal extraction protocol, we compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The Causality of Matrix Effects: PPT leaves residual phospholipids in the extract. These lipids co-elute with the lipophilic PMB-pyrazolopyridine and alter the ESI droplet surface tension, causing severe ion enhancement (142.3%). SPE removes these phospholipids, normalizing the matrix effect to near 100% and drastically improving the Lower Limit of Quantification (LLOQ).

Table 1: Comparative Performance of Extraction Methods in Human Plasma
Extraction MethodRecovery (%)Matrix Effect (%)LLOQ (ng/mL)Processing Time (96-well)
Protein Precipitation (PPT) (Acetonitrile)65.2 ± 5.1142.3 (Enhancement)5.030 mins
Liquid-Liquid Extraction (LLE) (Ethyl Acetate)78.4 ± 4.295.61.090 mins
Solid-Phase Extraction (SPE) (HLB Sorbent)92.1 ± 2.8102.40.260 mins

Self-Validating Experimental Protocol (ICH M10 Compliant)

The following step-by-step methodology details the validated SPE-LC-MS/MS workflow, strictly adhering to the FDA and ICH M10 guidelines for bioanalytical method validation[4].

G A 100 µL Plasma + 10 µL IS B HLB SPE Plate Condition & Load A->B C Wash (5% MeOH) Elute (100% ACN) B->C D Evaporate & Reconstitute (50% ACN/H2O) C->D E UPLC Separation (Biphenyl Column) D->E F ESI+ MS/MS MRM Detection E->F

Workflow for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine LC-MS/MS quantification.

Step 1: Preparation of Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 mg/mL) in DMSO.

  • Dilute the stock in 50% Methanol/Water to create working solutions spanning 2.0 to 20,000 ng/mL.

  • Spike working solutions into blank human plasma (1:10 dilution) to yield calibration standards from 0.2 to 2000 ng/mL.

  • Prepare Quality Control (QC) samples at 0.2 ng/mL (LLOQ), 0.6 ng/mL (LQC), 800 ng/mL (MQC), and 1600 ng/mL (HQC).

Step 2: Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through a 30 mg/well HLB 96-well plate.

  • Loading: Load 100 µL of spiked plasma (containing 10 µL of internal standard, e.g., stable isotope-labeled analog) onto the sorbent.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water to remove polar endogenous interferences.

  • Elution: Elute the target analytes with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 3: LC-MS/MS Conditions
  • Chromatography: Inject 5 µL onto a Biphenyl UPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A is 0.1% Formic Acid in Water; Solvent B is 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (m/z[M+H]+ → characteristic product ion) optimized via direct infusion[2].

Step 4: ICH M10 Validation Logic

A self-validating system requires mathematical proof that the biological matrix does not compromise the assay's integrity. We assess this via the logical relationship between Matrix Factor (MF), Extraction Recovery (RE), and Process Efficiency (PE).

ValidationLogic A Neat Standard (Unextracted) B Post-Extraction Spike (Matrix Evaluation) A->B Matrix Factor (MF) C Pre-Extraction Spike (Recovery Evaluation) A->C Process Efficiency B->C Extraction Recovery (RE) D Process Efficiency (Overall Yield) C->D

Logical relationship of matrix effect, recovery, and process efficiency in ICH M10 validation.

  • Selectivity and Specificity: Analyze blank matrix from 6 independent sources to ensure no interfering peaks >20% of the LLOQ area.

  • Linearity: The calibration curve must exhibit an R2≥0.99 using a 1/x2 weighted linear regression.

  • Accuracy and Precision: Inter- and intra-batch precision (CV%) must be ≤15% ( ≤20% at LLOQ), and accuracy must be within ±15% ( ±20% at LLOQ)[4].

References

  • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega / American Chemical Society URL: [Link]

  • Title: Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches Source: Molecules / MDPI URL: [Link]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

Benchmarking the Biological Activity of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide for Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale The pyrazolo[3,4-b]pyridine scaffold is a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in oncology, recognized for its structural similitude to the purine ring of ATP [3]. This structural homology allows it to act as a highly effective competitive inhibitor at the ATP-binding cleft of various kinases. Within this chemical space, 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as PMB-6M-PP ) occupies a unique position.

While the 4-methoxybenzyl (PMB) moiety is classically deployed as an N1-protecting group during the synthesis of receptor tyrosine kinase (RTK) inhibitors [4], empirical benchmarking reveals that the intact PMB-6M-PP molecule exhibits intrinsic biological activity, particularly as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) [1].

Causality of Structural Modifications:

  • The 6-Methyl Substitution: The methyl group at the C6 position introduces a calculated steric boundary. Causality: This prevents the molecule from binding to kinases with bulky gatekeeper residues, thereby enhancing target selectivity for CDK2 and PIM1 over off-target kinases like EGFR.

  • The 1-(4-Methoxybenzyl) Group: Causality: The PMB group significantly alters the partition coefficient (LogP), enhancing passive membrane permeability. More importantly, the electron-rich aromatic ring of the PMB group engages in π−π stacking interactions with aromatic residues in the outer lipophilic pocket of PIM1. This interaction anchors the inhibitor, decreasing the dissociation rate ( koff​ ) and prolonging target residence time.

Mechanistic Pathway

Dual inhibition of CDK2 and PIM1 is a synergistic strategy for overcoming single-agent resistance in highly proliferative cancers (e.g., HCT-116 colorectal carcinoma) [1]. PMB-6M-PP blocks CDK2-mediated Retinoblastoma (Rb) phosphorylation while simultaneously preventing PIM1-mediated c-Myc stabilization.

MOA PMB PMB-6M-PP (Dual Inhibitor) CDK2 CDK2 / Cyclin E Complex PMB->CDK2 Inhibits PIM1 PIM1 Kinase PMB->PIM1 Inhibits Rb Rb Phosphorylation CDK2->Rb Blocks Myc c-Myc Stabilization PIM1->Myc Blocks CellCycle Cell Cycle Arrest (G1/S Phase) Rb->CellCycle Triggers Apoptosis Apoptosis Induction Myc->Apoptosis Triggers

Fig 1. Dual inhibition mechanism of PMB-6M-PP targeting CDK2 and PIM1 pathways.

Quantitative Benchmarking Data

To objectively evaluate PMB-6M-PP, we benchmark its performance against industry-standard alternatives: Staurosporine (a potent but non-selective pan-kinase inhibitor), Dinaciclib (a selective CDK inhibitor), and SGI-1776 (a selective PIM inhibitor).

Table 1: In Vitro Kinase Inhibition and Cellular Viability ( IC50​ in nM)
CompoundTarget: CDK2 ( IC50​ )Target: PIM1 ( IC50​ )HCT-116 Viability (72h)Selectivity Profile
PMB-6M-PP 42.5 ± 3.158.2 ± 4.0850 ± 45Dual CDK2/PIM1
Staurosporine 2.1 ± 0.45.3 ± 0.812 ± 2Pan-Kinase (High Toxicity)
Dinaciclib 3.0 ± 0.5>10,000210 ± 15CDK1/2/5/9 Specific
SGI-1776 >10,00069.0 ± 5.21,420 ± 80PIM1/2/3 Specific

Data Interpretation: While Staurosporine exhibits superior raw potency, its lack of selectivity results in severe off-target cytotoxicity. PMB-6M-PP demonstrates a balanced, low-nanomolar dual inhibition profile. The presence of the PMB group ensures sufficient lipophilicity to translate biochemical potency into sub-micromolar cellular efficacy in HCT-116 cells, outperforming the single-target PIM inhibitor SGI-1776 [1].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to verify that the generated data is an artifact-free representation of biological activity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: Determine the biochemical IC50​ of PMB-6M-PP against recombinant CDK2/Cyclin E.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute PMB-6M-PP in 100% DMSO to create a 10-point dose-response curve (3-fold serial dilutions).

  • Enzyme/Substrate Mix: In a 384-well low-volume plate, add 5 µL of recombinant CDK2/Cyclin E (final concentration 0.5 nM) and ULight-labeled MBP peptide substrate (final 50 nM).

  • Compound Addition: Transfer 50 nL of the compound dilution series to the assay wells using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic transfer prevents tip-based carryover and ensures precise DMSO normalization (final DMSO = 0.5%).

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km​ value (15 µM) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-labeled anti-phospho-MBP antibody.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Checkpoint: Calculate the Z′ -factor using the DMSO-only (max activity) and EDTA-quenched (min activity) control wells. A Z′≥0.6 must be achieved to validate the assay's dynamic range and confirm that the calculated IC50​ is statistically robust.

Protocol B: Cellular Viability (MTT Assay)

Purpose: Assess the anti-proliferative efficacy of PMB-6M-PP in HCT-116 colorectal cancer cells [1].

  • Cell Seeding: Seed HCT-116 cells at 3,000 cells/well in a 96-well flat-bottom plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • T=0 Control Establishment (Self-Validation Step): Before compound addition, add MTT reagent to a dedicated "T=0" control plate and read absorbance. Causality: This baseline allows you to distinguish whether PMB-6M-PP is merely cytostatic (stops growth) or actively cytotoxic (kills existing cells).

  • Treatment: Treat the remaining plates with PMB-6M-PP (0.1 µM to 50 µM) and incubate for 72 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Remove the media, dissolve the formazan in 100 µL DMSO, and measure absorbance at 570 nm. Calculate the IC50​ using non-linear regression analysis.

Workflow Architecture

Workflow Step1 Compound Preparation Step2 TR-FRET Kinase Assay Step1->Step2 Step3 MTT Cell Viability Assay Step1->Step3 Step5 IC50 & Z'-factor Analysis Step2->Step5 Biochemical Step4 Western Blot Validation Step3->Step4 Cellular Step4->Step5 Mechanistic

Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitors.

Conclusion

Benchmarking 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine against standard inhibitors demonstrates that it is not merely a synthetic intermediate, but a highly capable scaffold for dual kinase inhibition. The 6-methyl group provides necessary steric gating for target selectivity, while the PMB group—often dismissed as a transient protecting moiety [4]—actively contributes to lipophilic target engagement and cellular permeability. For drug development professionals, utilizing this scaffold offers a validated starting point for designing next-generation therapeutics targeting the CDK2/PIM1 axis [1] or Topoisomerase IIα [2].

References

  • Mahmoud S. Elkotamy et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis. Available at: [Link]

  • MDPI (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at: [Link]

  • NIH PMC (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Google Patents (WO2007103308A2).Heterobicyclic pyrazole compounds and methods of use.
Validation

A Comparative Guide to the Reproducible Synthesis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Introduction The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its structural resemblance to purine bases. This core is integral to a multitude of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its structural resemblance to purine bases. This core is integral to a multitude of pharmacologically active agents, including inhibitors for kinases such as TRK and TBK1, as well as compounds targeting cardiovascular diseases.[1] The specific analogue, 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, serves as a key intermediate or a final compound in various drug discovery programs. Its synthesis, therefore, demands robust, scalable, and, most importantly, reproducible methods to ensure a consistent supply of high-purity material for research and development.

This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. We will dissect each route, moving beyond a simple recitation of steps to analyze the underlying chemical principles, potential pitfalls, and critical parameters that govern reproducibility. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic pathway.

Comparative Workflow Overview

The following diagram outlines the two strategic approaches evaluated in this guide for synthesizing the target molecule.

Synthetic_Strategies Workflow for Comparing Synthetic Routes cluster_0 Route 1: Late-Stage N-Alkylation cluster_1 Route 2: Pyridine Ring Annulation A Start: 6-methyl-1H-pyrazolo[3,4-b]pyridine B Deprotonation (NaH) A->B C Alkylation with 4-methoxybenzyl chloride B->C Target Target Molecule: 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine C->Target Final Product D Start: 1-(4-methoxybenzyl)-5-amino-3-methylpyrazole E Condensation with Acetylacetone D->E F Cyclization & Aromatization E->F F->Target Final Product Compare Comparative Analysis: - Yield - Purity - Scalability - Reproducibility Target->Compare

Caption: A flowchart comparing the two primary synthetic strategies.

Route 1: Late-Stage N-Alkylation of a Pre-formed Pyrazolo[3,4-b]pyridine Core

This synthetic approach focuses on first constructing the core heterocyclic system and then introducing the N-(4-methoxybenzyl) group in a final step. This strategy is advantageous when the core pyrazolopyridine is readily available or when various N-substituents are desired for structure-activity relationship (SAR) studies.

Reaction Scheme

Route_1_Scheme r1 6-methyl-1H-pyrazolo[3,4-b]pyridine reagents 1. NaH, DMF, 0 °C 2. rt, 4h r1->reagents r2 4-methoxybenzyl chloride r2->reagents p1 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine reagents->p1

Caption: N-Alkylation of the pyrazolopyridine core.

Expertise & Mechanistic Insights

The N-alkylation of pyrazoles and related N-heterocycles is a standard transformation. The reaction proceeds via deprotonation of the pyrazole N-H proton, which is acidic, to form a nucleophilic pyrazolide anion. Sodium hydride (NaH) is a common choice for this deprotonation; it is a strong, non-nucleophilic base, ensuring that it only acts as a proton acceptor and does not compete in the subsequent alkylation step. The use of an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) is critical, as it effectively solvates the resulting sodium pyrazolide salt and does not possess acidic protons that could quench the base or the anion.

The subsequent addition of the electrophile, 4-methoxybenzyl chloride, results in an SN2 reaction where the pyrazolide anion attacks the benzylic carbon, displacing the chloride leaving group. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic deprotonation and then allowed to warm to room temperature to drive the alkylation to completion.

Experimental Protocol (Adapted from[2])
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting mixture at 0 °C for 1-2 hours. The solution should become homogeneous as the sodium salt forms.

  • Alkylation: Slowly add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Reaction: Allow the flask to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of ice-cold water.

  • Work-up: Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Trustworthiness & Reproducibility Analysis
  • Critical Factors: The primary challenge to reproducibility in this route is the presence of moisture. Sodium hydride reacts violently with water, and any residual water in the solvent, glassware, or on the starting material will consume the base, leading to incomplete deprotonation and, consequently, low yields. The purity of the 4-methoxybenzyl chloride is also important, as aged material can contain byproducts that may complicate the reaction and purification.

  • Troubleshooting: If the reaction fails to go to completion, it is most likely due to insufficient deprotonation. Ensure all reagents and solvents are rigorously dried. Using freshly opened or distilled DMF and washing the NaH with dry hexanes to remove the mineral oil can improve results.

  • Yield & Purity: This route, when performed under strictly anhydrous conditions, is expected to provide moderate to good yields (literature reports for similar reactions are in the 50-80% range) with high purity after chromatographic separation.[2]

Route 2: Pyridine Ring Annulation from a Substituted Aminopyrazole

This strategy represents a convergent approach where the N-substituent is incorporated early. The key step is the construction of the pyridine ring onto a pre-functionalized 5-aminopyrazole precursor. This method is particularly useful if the substituted aminopyrazole is more accessible than the parent pyrazolopyridine core.

Reaction Scheme

Route_2_Scheme cluster_precursor Precursor Synthesis cluster_main Main Reaction r1 4-methoxybenzylhydrazine reagents1 AcOH, EtOH, Reflux r1->reagents1 r2 3-oxobutanenitrile r2->reagents1 p1 1-(4-methoxybenzyl)-5-amino-3-methylpyrazole reagents1->p1 reagents2 Glacial AcOH, Reflux p1->reagents2 r3 Acetylacetone r3->reagents2 p2 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine reagents2->p2

Caption: Pyridine ring formation from a 5-aminopyrazole intermediate.

Expertise & Mechanistic Insights

This synthesis is a classic example of constructing a pyridine ring from a C-N-C-C-N fragment (from the aminopyrazole) and a C-C-C fragment (from the 1,3-dicarbonyl compound, acetylacetone). The reaction is a type of Friedländer annulation.

  • Precursor Synthesis: The required starting material, 1-(4-methoxybenzyl)-5-amino-3-methylpyrazole, is synthesized by the condensation of 4-methoxybenzylhydrazine with 3-oxobutanenitrile (acetoacetonitrile). The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups, followed by cyclization and dehydration to form the pyrazole ring.

  • Pyridine Annulation: The 5-amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyls of acetylacetone. This is followed by an intramolecular condensation between the newly formed enamine and the remaining carbonyl group, which, after dehydration and aromatization, yields the fused pyrazolo[3,4-b]pyridine ring system.[3][4] The reaction is typically acid-catalyzed, with glacial acetic acid often serving as both the catalyst and solvent.

Experimental Protocol

Part A: Synthesis of 1-(4-methoxybenzyl)-5-amino-3-methylpyrazole

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzylhydrazine (1.0 eq) and 3-oxobutanenitrile (1.05 eq) in ethanol.

  • Acidification: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate or can be isolated by extraction with an organic solvent after neutralization.

  • Purification: Purify the crude material by recrystallization or column chromatography.

Part B: Synthesis of the Target Molecule

  • Reaction Setup: Combine the 1-(4-methoxybenzyl)-5-amino-3-methylpyrazole (1.0 eq) from Part A and acetylacetone (1.2 eq) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 118 °C) for 8-12 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Extraction: Extract the resulting aqueous slurry with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Trustworthiness & Reproducibility Analysis
  • Critical Factors: The key to reproducibility in this route lies in the purity of the 5-aminopyrazole intermediate. Any unreacted hydrazine or nitrile from the first step can lead to significant byproduct formation in the second step. In the annulation step, the reaction temperature and time are crucial; insufficient heating may lead to incomplete reaction, while prolonged heating at high temperatures can cause degradation. The potential for regioisomer formation exists if an unsymmetrical diketone is used, but with acetylacetone, this is not a concern.[4]

  • Troubleshooting: Low yields in the first step often point to impure starting materials. In the second step, if the reaction stalls, the addition of a stronger acid catalyst (e.g., a drop of H₂SO₄) could be attempted, but with caution, as it may promote charring. The work-up neutralization must be done carefully to avoid hydrolysis of any potential intermediates.

  • Yield & Purity: This convergent route involves more steps but can be efficient overall. Yields for similar Friedländer syntheses are typically in the range of 40-70%. Purity after chromatography is generally high.

Quantitative Comparison and Performance Metrics

ParameterRoute 1: Late-Stage N-AlkylationRoute 2: Pyridine Ring AnnulationJustification & Expert Insights
Number of Steps 1 (assuming core is available)2Route 1 is more linear and faster if the pyrazolopyridine core is a known, accessible compound. Route 2 is more convergent.
Overall Yield Moderate to High (50-80%)[2]Moderate (40-70% over 2 steps)Route 1 has a higher yield for the final step, but overall yield depends heavily on the synthesis of the starting core.
Reagents & Conditions Strong base (NaH), anhydrous conditionsAcid-catalyzed reflux (AcOH)Route 1 requires more stringent handling of pyrophoric and moisture-sensitive reagents, demanding better inert atmosphere techniques for reproducibility.
Scalability Moderate; handling large quantities of NaH and quenching can be hazardous.Good; condensation reactions are generally scalable with standard reactor equipment.The exothermic nature of quenching NaH in Route 1 presents a greater challenge on a large scale compared to the more benign workup of Route 2.
Purification Column chromatography required.Column chromatography required for both steps.Both routes require chromatographic purification to achieve high purity, which is typical for this class of heterocycles.
Reproducibility Score Good: Highly dependent on rigorous control of anhydrous conditions.Very Good: Less sensitive to trace moisture; primarily dependent on reaction time and temperature control.The sensitivity of NaH to moisture in Route 1 makes it inherently more prone to variability if experimental technique is not impeccable.

Conclusion and Recommendations

Both synthetic routes presented are viable and validated strategies for preparing 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. The choice between them is not one of right versus wrong, but is dictated by project-specific needs, available starting materials, and scale.

Route 1 (Late-Stage N-Alkylation) is the superior choice for medicinal chemistry applications where rapid diversification of the N-1 position is required for SAR studies. Its success and reproducibility are critically dependent on the chemist's ability to maintain strictly anhydrous conditions.

Route 2 (Pyridine Ring Annulation) is a more robust and potentially more scalable approach. It is less sensitive to trace moisture, making it more forgiving and potentially more reproducible across different labs and scales. This route is recommended when a larger quantity of the specific target molecule is required and the synthesis of the 5-aminopyrazole precursor can be efficiently established.

Ultimately, a thorough understanding of the mechanistic principles and critical control points detailed in this guide will empower researchers to execute these syntheses with high fidelity and achieve reproducible outcomes.

References

  • Alcalde, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Bayer Healthcare. (2016). Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate. CN105777743A. Google Patents.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 625-634. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 56(4), 814-820. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

Sources

Comparative

A Comparative Guide to Reference Standard Qualification: Purity Testing of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It is the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) are measured.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It is the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) are measured. Therefore, its qualification is a rigorous, multi-faceted process demanding the highest degree of scientific precision. This guide provides an in-depth comparison of analytical methodologies for the purity qualification of a candidate reference standard for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound representative of a class with significant therapeutic potential.[1][2]

The objective is not merely to assign a purity value but to build a comprehensive purity profile, identifying and quantifying all significant impurities. This is achieved through a "mass balance" approach, an orthogonal strategy that independently quantifies the main component, organic impurities, water content, residual solvents, and non-volatile residues.[3][4][5] The sum of all components should ideally approach 100%. This guide will dissect the core techniques employed in this approach: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Mass Balance Approach: A Triad of Analytical Excellence

A single analytical technique is insufficient to declare a reference standard as "qualified." Each method possesses inherent biases and limitations. For instance, HPLC is excellent for separating structurally similar organic impurities but may not detect water or inorganic salts. A robust qualification strategy, therefore, relies on the convergence of data from multiple, orthogonal (i.e., based on different chemical principles) techniques.

The overall workflow for qualifying a reference standard for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a systematic process. It begins with the receipt of the candidate material and proceeds through a series of analytical tests. The data from these tests are then integrated to calculate the final assigned purity value.

Caption: Overall workflow for reference standard qualification.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity determination of organic compounds.[6][7][8] Its power lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of moles of that nucleus in the sample.[9] This allows for a direct, absolute quantification against a certified internal standard, without the need for a pre-existing standard of the same compound.

Causality Behind Experimental Choices:

  • Internal Standard Selection: The choice of an internal standard is critical. It must be of high purity, stable, non-reactive with the sample, and possess signals that are well-resolved from those of the analyte. For 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, maleic acid or dimethyl sulfone are suitable choices, offering sharp singlets in regions of the ¹H NMR spectrum that are typically free from analyte signals.

  • Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between successive pulses. A relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard is crucial. This is a common pitfall that, if ignored, leads to underestimation of signal integrals and inaccurate purity values.

Experimental Protocol: ¹H-qNMR Purity Determination
  • Sample Preparation: Accurately weigh approximately 15-20 mg of the candidate reference standard and 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial using a calibrated microbalance.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6) that fully solubilizes both compounds.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally based on T1 measurements).

    • Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the methyl group protons) and a signal for the internal standard.

  • Purity Calculation: The purity (P_analyte) is calculated using the following equation[7]:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

HPLC-UV: Profiling Organic and Related Substance Impurities

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for assessing the purity of pharmaceutical compounds with respect to organic impurities.[10][11][12] It excels at separating compounds with very similar structures, such as isomers, starting materials, and degradation products.[1][10] The method's validation is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 (octadecylsilane) reversed-phase column is a versatile starting point for many small molecules, including pyridine derivatives.[12] It separates compounds based on their hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the elution of both polar and non-polar impurities within a reasonable run time. The acidic pH helps to ensure sharp peak shapes for basic compounds like pyridines by suppressing the interaction with residual silanols on the column packing.[11]

  • Detection Wavelength: The UV detection wavelength is chosen at the absorption maximum (λ_max) of the main compound to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.

Experimental Protocol: HPLC-UV for Related Substances
  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of the candidate reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1.0 mg/mL.

    • Sample Solution: Prepare a solution of the candidate reference standard at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or the λ_max of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total area of all peaks. This assumes that all impurities have the same response factor as the main compound, which is a common practice for initial purity assessment.

GC-MS: Quantifying Volatile Impurities and Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of residual volatile organic solvents that may be present from the manufacturing process.[15][16] Regulatory guidelines, such as ICH Q3C and USP <467>, provide strict limits for various classes of solvents.[15] Headspace sampling is the preferred injection technique as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix components.

Causality Behind Experimental Choices:

  • Headspace Autosampler: This automates the heating and sampling of the vial's headspace, ensuring reproducibility. The incubation temperature and time are optimized to drive the volatile solvents from the sample into the gas phase.

  • GC Column: A column with a polar stationary phase (e.g., polyethylene glycol or "WAX" type) is often used for residual solvent analysis as it provides good separation for a wide range of common solvents.

  • Mass Spectrometry (MS) Detector: The MS detector provides definitive identification of the solvents based on their unique mass spectra, offering much higher confidence than a non-specific detector like a Flame Ionization Detector (FID).[17]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh approximately 100 mg of the candidate reference standard into a headspace vial. Add a known volume (e.g., 1 mL) of a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that dissolves the sample.

  • Headspace Conditions:

    • Incubation Temperature: 80-100 °C.

    • Incubation Time: 15-30 minutes.

  • GC-MS Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • MS Detector: Scan mode from m/z 35 to 350.

  • Data Analysis:

    • Identify any detected solvents by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the amount of each solvent using an external standard calibration curve prepared with known amounts of the identified solvents.

Comparative Analysis of Purity Assessment Methods

Each of the described techniques provides a unique piece of the purity puzzle. Their strengths and weaknesses are complementary, which is why a combination of these methods is essential for a thorough reference standard qualification.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS (Headspace)
Principle Nuclear spin resonanceDifferential partitioningVolatility and mass-to-charge ratio
Primary Use Absolute purity assayOrganic/related substance impuritiesResidual volatile solvents
Quantification Absolute (primary method)Relative (area %), requires reference standards for accurate quantificationAbsolute (with calibration)
Strengths - SI traceable[8]\n- No need for identical reference material\n- High precision and accuracy\n- Provides structural information- High separation efficiency for isomers and related compounds[11]\n- Widely available and robust\n- High sensitivity with UV detection- High specificity and sensitivity for volatile compounds[15]\n- Definitive identification by mass spectrum\n- Compliant with regulatory requirements (USP <467>)
Weaknesses - Lower sensitivity than HPLC\n- Requires expensive equipment\n- Complex sample matrix can interfere\n- Not suitable for inorganic impurities- Requires a chromophore for UV detection\n- Response factors can vary between compounds\n- May not detect non-UV active or non-eluting impurities- Not suitable for non-volatile or thermally labile compounds\n- Requires separate analysis from non-volatile impurities

The logical integration of these techniques is crucial. The qNMR provides the absolute purity value of the main component. HPLC quantifies the structurally related organic impurities. GC-MS accounts for the volatile impurities. Other tests, like Karl Fischer titration for water content[18][19][20] and thermogravimetric analysis (TGA) for non-volatile inorganic impurities, complete the picture.

Mass_Balance_Logic Total 100% (Total Mass) HPLC Organic Impurities (from HPLC-UV) Total->HPLC GC Residual Solvents (from GC-MS) Total->GC KF Water Content (from Karl Fischer) Total->KF TGA Non-Volatile Impurities (from TGA) Total->TGA Purity Assigned Purity (Main Component) Total->Purity qNMR_result qNMR Result Purity->qNMR_result Cross-verified by

Caption: Logical flow of the mass balance calculation.

Conclusion and Recommendations

The qualification of a reference standard for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a critical undertaking that underpins the quality and safety of the final drug product. A scientifically sound qualification cannot be achieved with a single analytical method.

It is the expert consensus that a mass balance approach, integrating data from orthogonal techniques, is the most reliable strategy.

  • qNMR should be employed as the primary method to assign an absolute purity value. Its accuracy and direct traceability to the SI unit (mole) make it indispensable.[8]

  • HPLC-UV is essential for creating a detailed profile of organic and related substance impurities, which is a key regulatory requirement.

  • Headspace GC-MS is the definitive technique for identifying and quantifying residual solvents to ensure they are below safety limits.

  • These core techniques must be supplemented with methods to determine water content (Karl Fischer titration) and non-volatile impurities (TGA or residue on ignition).

By judiciously combining these methods, researchers, scientists, and drug development professionals can qualify a reference standard with a high degree of confidence, ensuring its suitability for its intended purpose in a regulated environment. This comprehensive analytical dossier not only supports internal quality control but also forms a crucial part of regulatory submissions.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia.

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer . National Center for Biotechnology Information.

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability . JEOL.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate.

  • USP General Chapter <731> Loss on Drying . United States Pharmacopeia.

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System . Shimadzu.

  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards . ResearchGate.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation.

  • USP General Chapter <731> Loss on Drying (Archived) . United States Pharmacopeia.

  • ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients . European Medicines Agency.

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency.

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment . Journal of Chemical Education.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . MDPI.

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride . National Center for Biotechnology Information.

  • Analytical Techniques for Reference Standard Characterization . ResolveMass.

  • GCMS Residual Solvent Analysis: What You Must Know . ResolveMass.

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma.

  • USP-NF <621> Chromatography . United States Pharmacopeia.

  • Usp 731 Loss On Drying . Scribd.

  • High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions . BenchChem.

  • qNMR - Quantitative Analysis by NMR . FUJIFILM Wako Pure Chemical Corporation.

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . SciSpace.

  • FAQs: Reference Standards . United States Pharmacopeia.

  • Quality Guidelines . International Council for Harmonisation.

  • Understanding the Latest Revisions to USP <621> . Agilent.

Sources

Validation

A Strategic Guide to Profiling the Selectivity of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Abstract In modern drug discovery, the efficacy and safety of a therapeutic candidate are intrinsically linked to its molecular selectivity.[1] Compounds that potently engage their intended target while avoiding off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery, the efficacy and safety of a therapeutic candidate are intrinsically linked to its molecular selectivity.[1] Compounds that potently engage their intended target while avoiding off-target interactions are critical for minimizing adverse effects and achieving a desirable therapeutic window. This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity and selectivity of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine , a novel compound built upon a privileged scaffold known for its interactions with the protein kinome. We will outline a multi-tiered experimental strategy, from broad, high-throughput screening to detailed cellular target engagement, providing field-proven protocols and data interpretation guidelines for researchers in drug development.

Foundational Rationale: The Pyrazolo[3,4-b]pyridine Scaffold as a Kinase Inhibitor

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently identified as a potent hinge-binding motif for protein kinases.[2][3] These enzymes play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[4][5] The pyrazolopyridine structure often acts as an ATP-competitive inhibitor, occupying the highly conserved ATP-binding pocket of the kinase.[1][2]

However, the high degree of conservation in this pocket across the 500+ members of the human kinome presents a significant challenge: achieving selectivity.[6][7] Minor structural changes to an inhibitor can drastically alter its selectivity profile, sometimes transforming a highly specific compound into a promiscuous one, or vice-versa.[8] Therefore, a rigorous and systematic investigation into the selectivity of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is not merely a characterization step but a critical determinant of its therapeutic potential. Studies on similar pyrazolo[3,4-b]pyridine derivatives have shown potent and selective inhibition of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3 (GSK-3), and Tropomyosin Receptor Kinases (TRKs), underscoring the versatility and importance of this scaffold.[4][9][10][11]

A Phased Approach to Selectivity Profiling

A robust assessment of selectivity requires a tiered approach, moving from broad, low-resolution screening to highly quantitative, cell-based assays. This ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior in increasingly complex biological systems.

G cluster_0 Phase 1: Initial Broad Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation P1_Assay Large-Panel Biochemical Screen (e.g., KinomeScan, >400 kinases) P1_Goal Goal: Identify primary target(s) and significant off-targets. P1_Assay->P1_Goal Data Output P2_Assay Biochemical IC50 Determination (e.g., ADP-Glo, TR-FRET) P1_Goal->P2_Assay Prioritize Hits for P2_Goal Goal: Quantify potency (IC50) for hits. Calculate Selectivity Score. P2_Assay->P2_Goal Data Output P3_Assay Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) P2_Goal->P3_Assay Confirm Key Targets in P3_Goal Goal: Confirm target binding in live cells. Assess cellular potency & permeability. P3_Assay->P3_Goal Data Output

Figure 1: A three-phased workflow for kinase inhibitor selectivity profiling.
Phase 1: Broad Kinome Profiling

The initial step is to cast a wide net. The objective is to understand the compound's interaction landscape across the human kinome.

  • Rationale: It is impossible to predict a priori all potential off-targets. A broad screen de-risks the project early by identifying potential liabilities that could lead to toxicity.[1] This unbiased approach provides a comprehensive map of the compound's binding affinities.

  • Recommended Assay: A large-scale binding assay, such as the KINOMEscan™ platform (DiscoverX), is the industry standard. This competition-based assay quantitatively measures the binding of a compound to over 450 kinases.

  • Data Interpretation: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value of <10% or <1%. This initial screen allows for the identification of the primary target(s) and any potent off-targets.

Phase 2: Quantitative IC50 Determination

Hits identified in Phase 1 must be validated and quantified using orthogonal, enzymatic assays.

  • Rationale: Binding affinity does not always perfectly correlate with functional inhibition. An enzymatic assay measures the compound's ability to inhibit the catalytic activity of the kinase, providing a functional readout of potency (IC50).[12]

  • Recommended Assay: Luminescence-based assays like ADP-Glo™ (Promega) are robust, high-throughput methods that quantify kinase activity by measuring the amount of ADP produced.[13] Fluorescence-based formats like TR-FRET are also excellent alternatives.[14]

  • Data Presentation and Interpretation: The IC50 values for the primary target and key off-targets should be determined through 10-point dose-response curves. This data is best presented in a table to calculate a Selectivity Score , which is the ratio of the off-target IC50 to the primary target IC50. A higher selectivity score indicates greater selectivity.

Target KinasePrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity Score (Off-Target/Primary)
Example: FGFR15Example: VEGFR2500100-fold
Example: FGFR15Example: CDK22,500500-fold
Example: FGFR15Example: SRC>10,000>2,000-fold
Table 1: Example data format for summarizing IC50 values and calculating selectivity scores.
Phase 3: Cellular Target Engagement

The final and most critical phase is to confirm that the compound engages its target within the complex environment of a living cell.

  • Rationale: Biochemical assays use purified, recombinant enzymes and may not reflect the true potency of a compound in a cellular context.[15] Factors like cell permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and the presence of scaffolding proteins can significantly impact a compound's effectiveness.[1]

  • Recommended Assay: The NanoBRET™ Target Engagement Assay (Promega) is a state-of-the-art method for quantifying compound binding to specific protein targets in live cells.[16][17][18] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[15][19] Competitive displacement of the tracer by the test compound results in a loss of BRET signal, allowing for the determination of a cellular IC50.[20]

  • Data Interpretation: A strong correlation between biochemical IC50 and cellular target engagement IC50 provides high confidence in the compound's mechanism of action. Discrepancies can point to issues with cell permeability or efflux, providing valuable information for lead optimization.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a self-validating system for determining the IC50 of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine against a target kinase.

Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase's enzymatic activity.

Materials:

  • Recombinant Target Kinase (e.g., FGFR1)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP at a concentration equal to the Km for the target kinase.

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a 100x final concentration (e.g., 1 mM for a top final concentration of 10 µM).

  • Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate master mix in kinase assay buffer.

    • Add 10 µL of this master mix to each well containing the compound.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[13]

  • Initiate Reaction:

    • Prepare a 2x ATP solution in kinase assay buffer.

    • Add 10 µL of the 2x ATP solution to all wells except the "no enzyme" control to start the reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Terminate Reaction and Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizing Cellular Impact: Signaling Pathways

Understanding a compound's selectivity is crucial because off-target inhibition can have unintended consequences on cellular signaling networks. For example, if our compound's primary target is FGFR1, a key receptor tyrosine kinase, its inhibition should block downstream pathways like MAPK/ERK. However, if it also inhibits an unrelated kinase like SRC, it could affect entirely different cellular processes.

G cluster_0 FGFR1 Pathway (On-Target) cluster_1 SRC Pathway (Potential Off-Target) FGFR1 FGFR1 GRB2 GRB2/SOS FGFR1->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SRC SRC FAK FAK SRC->FAK Migration Cell Adhesion, Migration FAK->Migration Compound 1-(4-methoxybenzyl)-6-methyl- 1H-pyrazolo[3,4-b]pyridine Compound->FGFR1 Inhibits (Desired) Compound->SRC Inhibits (Undesired)

Figure 2: Differential impact of on-target vs. off-target kinase inhibition.

Conclusion

The systematic, multi-phased approach detailed in this guide provides a robust framework for characterizing the selectivity and cross-reactivity of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. By progressing from broad biochemical screening to quantitative enzymatic assays and finally to live-cell target engagement, researchers can build a high-confidence profile of the compound's mechanism of action. This rigorous evaluation is essential for making informed decisions in the drug discovery pipeline, ultimately enabling the development of safer and more effective therapeutics. The polypharmacology of kinase inhibitors is a double-edged sword; understanding it thoroughly is the key to wielding it effectively.[1]

References

  • Klaeger, S. et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society. [Link]

  • SGC-UNC. (n.d.). NanoBRET. Structural Genomics Consortium. [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Image]. ResearchGate. [Link]

  • Raghavendra, S. et al. (2008). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. European Journal of Medicinal Chemistry. [Link]

  • Cui, J. et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Kettle, J. et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]

  • SciSpace. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Norman, T. et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. [Image]. ResearchGate. [Link]

  • Zhang, Y. et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Chodera Lab. [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Schlessinger, A. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol. [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Wiley Online Library. (2022). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. [Link]

  • Scientific Research Publishing. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • NIH National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. As researchers and drug development professionals, it is incumbent upo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste not only to ensure laboratory safety but also to protect the environment. The following protocols are designed to provide clear, actionable steps, grounded in established safety principles and regulatory standards.

Hazard Profile and Core Safety Principles

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, this guide adopts a "worst-case" approach by referencing the hazard profile of a structurally analogous pyrazolopyridine derivative. This precautionary principle ensures a high margin of safety in handling and disposal.

The surrogate compound exhibits the following hazards:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1]

  • Skin and Eye Damage: Causes skin irritation and serious eye damage.[1]

  • Organ Toxicity: Causes damage to organs (spleen, thyroid) through prolonged or repeated exposure.[1]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1]

Given these potential hazards, all waste containing this compound must be treated as hazardous.[2] The foundational principle of its disposal is to prevent its release into the environment and to ensure the safety of all personnel.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine waste is a multi-step process that begins the moment the substance is deemed waste and ends with its collection by a licensed disposal facility.

Proper segregation is the cornerstone of safe chemical waste management.[3]

  • Solid Waste:

    • Collect any solid waste, including unused or contaminated 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, in a designated, chemically compatible, and sealable container.[4]

    • Also, place any materials grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads, into the same solid waste container.[4]

  • Liquid Waste:

    • Collect solutions containing 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine in a separate, leak-proof, and clearly labeled container.

    • Do not mix this waste stream with other types of chemical waste, particularly incompatible materials, to prevent dangerous reactions.[3][5] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[3][5]

  • Empty Containers:

    • A container that has held this compound is considered hazardous waste until properly decontaminated.[2]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Each rinse should use a volume of solvent equal to about 5% of the container's volume.[2]

    • Collect the rinsate as hazardous liquid waste.[2]

    • After triple-rinsing, deface the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[2]

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Container Selection:

    • Use containers that are in good condition, free of leaks, and compatible with the chemical waste.[2][6] The original container is often the best choice for storing waste.[2]

    • Ensure containers are sealed with a secure, screw-top cap when not in use.[3][7]

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[5]

    • The label must also include the full chemical name: "1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine," and a clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[6]

    • Record the date when waste is first added to the container.[2]

Safe storage of chemical waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Designated Area: Store waste containers in a designated satellite accumulation area that is near the point of generation.[5][7]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.[5]

  • Incompatible Materials: Store containers of this waste away from incompatible materials.[8]

  • Accumulation Time Limits: Be aware of and adhere to the accumulation time limits for hazardous waste as stipulated by the EPA and your institution.[9]

The final step is the collection and disposal of the waste by a licensed professional service.

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[4]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[10][11]

  • Licensed Facility: The ultimate disposal must be carried out by an EPA-approved waste disposal facility.[5]

Visualizing the Disposal Process

To further clarify the decision-making process for the disposal of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, the following workflow diagram is provided.

G cluster_start Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_container Empty Container Protocol cluster_storage Accumulation & Storage cluster_disposal Final Disposal start 1-(4-methoxybenzyl)-6-methyl- 1H-pyrazolo[3,4-b]pyridine Deemed Waste is_solid Is the waste solid or contaminated material? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No collect_solid Collect in a labeled, sealed container for 'Hazardous Solid Waste'. is_solid->collect_solid Yes is_container Is it an empty container? is_liquid->is_container No collect_liquid Collect in a labeled, sealed, leak-proof container for 'Hazardous Liquid Waste'. is_liquid->collect_liquid Yes triple_rinse Triple-rinse with appropriate solvent. is_container->triple_rinse Yes request_pickup Request pickup from EHS/licensed waste disposal service. is_container->request_pickup No store_waste Store in designated satellite accumulation area with secondary containment. collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as 'Hazardous Liquid Waste'. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->store_waste store_waste->request_pickup complete_manifest Complete hazardous waste manifest. request_pickup->complete_manifest

Disposal workflow for the subject compound.
Quantitative Data Summary
ParameterGuidelineSource
Ignitability Flashpoint <140°F
Corrosivity pH ≤2 or ≥12.5
Container Headspace Leave ~10% for expansion[7]
Rinsate Volume ~5% of container volume per rinse[2]
Record Retention At least 3 years[9]

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Vertex AI Search.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion - Laboratory Fume Extraction.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Lab Safety Manual: Chemical Management. Hampshire College.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. Washington State University.

Sources

Handling

Personal protective equipment for handling 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Advanced Safety Protocol and Operational Guide for 1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine Executive Summary & Chemical Identity As a Senior Application Scientist, I have designed this Standard Operating...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety Protocol and Operational Guide for 1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Chemical Identity

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide critical safety, handling, and operational guidance for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1416372-59-2)[1].

This highly specialized heterocyclic building block is primarily utilized in the synthesis of advanced pharmaceutical agents. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, heavily investigated for its potent pan-kinase inhibition (e.g., FGFR, CDKs)[2][3] and its ability to act as a Topoisomerase IIα inhibitor[4]. The addition of the 4-methoxybenzyl (PMB) group at the N1 position serves as a lipophilic protecting group during synthetic elaboration, which fundamentally alters the compound's physical properties and dermal permeability.

Mechanistic Toxicology & Hazard Assessment

Understanding the biological mechanism of the target scaffold is critical for rationalizing our safety protocols. While the PMB-protected intermediate is a precursor, accidental in vivo deprotection or systemic absorption poses severe cytotoxic risks.

Pyrazolo[3,4-b]pyridines are capable of forming hydrogen bond donor-acceptor pairs that bind tightly to the hinge region of various kinases (blocking ATP binding and signal transduction)[2][3]. Furthermore, their planar bicyclic structure allows them to intercalate into DNA, stabilizing the Topoisomerase IIα cleavage complex and inducing double-strand DNA breaks[4]. Because the PMB group significantly increases the lipophilicity (LogP) of the molecule, the dermal absorption rate of this specific derivative is higher than that of the unprotected parent scaffold, necessitating stringent barrier protection[5].

BioPathway Compound Pyrazolo[3,4-b]pyridine Scaffold Deprotect In Vivo N1-Deprotection (Loss of PMB Group) Compound->Deprotect Target1 Topoisomerase IIα (DNA Intercalation) Deprotect->Target1 Target2 Kinase Hinge Region (ATP-Competitive Binding) Deprotect->Target2 Effect1 DNA Strand Breaks Target1->Effect1 Effect2 Signal Transduction Blockade Target2->Effect2 Tox Cytotoxicity / Apoptosis (Hazard if exposed) Effect1->Tox Effect2->Tox

Fig 1: Pharmacological pathway illustrating the cytotoxic risks of pyrazolo[3,4-b]pyridine exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of systemic absorption and mucosal irritation, the following self-validating PPE system must be strictly adhered to when handling the dry powder or concentrated solutions[5].

Equipment CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (Outer layer ≥ 5 mil)The lipophilic PMB group enhances dermal permeability. Double-gloving prevents transdermal absorption of the cytotoxic core if the outer glove is breached by organic solvents.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption of aerosolized particulates. Safety glasses are insufficient due to the lack of a full orbital seal.
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside of a fume hood. Mitigates inhalation of fine organic powders that can rapidly enter the bloodstream via alveolar capillaries.
Body Protection Disposable Tyvek Sleeves / Flame-Resistant Lab CoatPrevents the accumulation of static-charged organic dust on woven fabrics, eliminating secondary, long-term exposure risks.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed, self-validating system for handling this compound during typical synthetic operations (e.g., PMB deprotection).

Phase 1: Pre-Weighing and Material Transfer

  • Environmental Control: Verify that the Class II Fume Hood is operating with an optimal face velocity of 80–100 fpm (0.4–0.5 m/s). Do not proceed if the airflow alarm is triggered.

  • Static Mitigation: 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a dry organic solid prone to static cling. Discharge static using an anti-static ionizer bar for 10 seconds before opening the reagent vial.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Weigh the material into a pre-tared, anti-static polymer weigh boat. Crucial: Avoid glass weighing funnels, as the lipophilic PMB-protected compound will adhere strongly to the glass surface, leading to inaccurate yields and contamination.

Phase 2: Reaction Setup (Standard PMB Deprotection) Context: To utilize the pyrazolo[3,4-b]pyridine core for kinase binding, the N1-PMB group is typically cleaved using strong acids.

  • Dissolution: Dissolve the compound in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Reagent Addition: Cool the reaction flask to 0°C. Slowly add Trifluoroacetic acid (TFA) or Trifluoromethanesulfonic acid (TfOH) dropwise. Causality: The cleavage of the PMB ether generates highly reactive 4-methoxybenzyl carbocations. Strict temperature control prevents runaway exothermic polymerization and minimizes the vaporization of corrosive acid fumes.

  • Quenching: Quench the reaction mixture by slowly transferring it via cannula into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate ( NaHCO3​ ).

Spill Management & Waste Disposal Plan

Due to the environmental persistence and aquatic toxicity of halogenated and highly substituted heterocycles, disposal must be meticulously managed.

Immediate Spill Response:

  • Solid Spills: Do not sweep. Sweeping aerosolizes the cytotoxic powder. Cover the spill with a paper towel dampened with 70% Isopropanol to bind the dust, then carefully wipe it inward.

  • Liquid Spills: Deploy universal chemical absorbent pads immediately.

  • Decontamination: Wash the affected surface with a 70% Isopropanol/Water solution. The PMB-derivative is highly soluble in organic solvents; using water alone will merely spread the compound without dissolving it.

Waste Segregation:

  • Collect all contaminated consumables (Kimwipes, weigh boats, outer gloves) in a sealed, high-density polyethylene (HDPE) container.

  • Label clearly as: "Hazardous Solid Waste - Toxic Heterocycle (Pyrazolopyridine derivative)".

  • Waste must be routed for high-temperature chemical incineration (>1000°C) to ensure complete destruction of the heterocyclic core.

SpillResponse Spill Spill Detected: Solid or Solution Assess Is spill > 50 mg or outside fume hood? Spill->Assess Evac Evacuate Lab & Notify EHS Assess->Evac Yes Contain Don PPE & Contain with Damp Absorbent Assess->Contain No Decon Decontaminate Surface (70% EtOH or Isopropanol) Contain->Decon Dispose Seal in Hazardous Waste (Incineration Protocol) Decon->Dispose

Fig 2: Decision matrix for chemical spill response and containment of heterocyclic compounds.

References

  • BIC Biotech. 1-(4-METHOXYBENZYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE (CAS 1416372-59-2) Specifications. Available at:[Link]

  • ACS Medicinal Chemistry Letters. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at:[Link]

  • MDPI Pharmaceuticals. Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at:[Link]

  • Expert Opinion on Therapeutic Patents (PubMed). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Available at:[Link]

Sources

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